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  • Product: Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
  • CAS: 17349-63-2

Core Science & Biosynthesis

Foundational

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate chemical structure properties

Structural Architecture, Synthetic Protocols, and Pharmacophore Utility[1] Executive Summary Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 8-methylcoumarin-3-carboxylate) represents a critical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Protocols, and Pharmacophore Utility[1]

Executive Summary

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 8-methylcoumarin-3-carboxylate) represents a critical scaffold in medicinal chemistry. As a 3-substituted coumarin derivative, it serves as a versatile electrophilic intermediate for synthesizing heterocyclic hybrids with anticoagulant, antimicrobial, and anticancer properties. This guide provides a rigorous technical analysis of its physicochemical profile, optimized synthetic methodologies, and downstream derivatization pathways.

Part 1: Structural Architecture & Physicochemical Profile

The molecule features a benzopyrone (coumarin) core substituted with an ethyl ester at the C3 position and a methyl group at the C8 position. The C8-methyl substituent introduces steric bulk and lipophilicity, distinct from the unsubstituted coumarin, influencing binding affinity in enzyme active sites (e.g., carbonic anhydrase or cholinesterase).

Physicochemical Data Table
PropertyValue / Description
IUPAC Name Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
Molecular Formula

Molecular Weight 232.23 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 90–92 °C (Experimental)
Solubility Soluble in

, DMSO, Ethanol; Insoluble in Water
Lipophilicity (LogP) ~2.4 (Predicted)
H-Bond Acceptors 4
H-Bond Donors 0
Spectroscopic Signature (Diagnostic Signals)

The following NMR data validates the structure, specifically distinguishing the 8-methyl regioisomer from other substituted coumarins.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.53 (s, 1H): Characteristic C4-H  alkene proton (deshielded by carbonyl).
      
    • 
       7.40–7.55 (m, 2H): Aromatic protons (H5, H7).
      
    • 
       7.25 (t, 1H): Aromatic proton (H6).
      
    • 
       4.44 (q, 
      
      
      
      , 2H): Ester methylene (
      
      
      ).
    • 
       2.46 (s, 3H): C8-Methyl  group (diagnostic singlet).
      
    • 
       1.42 (t, 
      
      
      
      , 3H): Ester methyl (
      
      
      ).
  • IR Spectrum (

    
    ): 
    
    • 
      : Ester 
      
      
      
      stretch.
    • 
      : Lactone 
      
      
      
      stretch (coumarin ring).
Part 2: Synthetic Pathways & Optimization

The industrial and laboratory standard for synthesizing this compound is the Knoevenagel Condensation . This pathway is preferred over the Pechmann condensation for 3-carboxylated derivatives because it allows for mild conditions and high regioselectivity using salicylaldehydes.

Reaction Scheme Visualization

The following diagram illustrates the condensation mechanism and critical intermediates.

G Start1 3-Methylsalicylaldehyde Cat Cat: Piperidine Solvent: EtOH Start1->Cat Start2 Diethyl Malonate Start2->Cat Inter Aldol Intermediate (Transient) Cat->Inter Nucleophilic Attack Cycl Intramolecular Cyclization (-H2O) Inter->Cycl -H2O (Elimination) Product Ethyl 8-methyl-2-oxo- 2H-chromene-3-carboxylate Cycl->Product Lactonization

Figure 1: Knoevenagel condensation pathway for the synthesis of the target coumarin scaffold.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate on a 10 mmol scale.

Reagents:

  • 3-Methylsalicylaldehyde (1.36 g, 10 mmol)

  • Diethyl malonate (1.76 g, 11 mmol)

  • Piperidine (Catalytic amount, ~0.5 mL)

  • Glacial Acetic Acid (Catalytic amount, ~5 drops)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylsalicylaldehyde and diethyl malonate in absolute ethanol.

  • Catalysis: Add piperidine followed by glacial acetic acid. Note: Piperidine acts as the base to deprotonate the active methylene of the malonate; acetic acid buffers the system to prevent side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot should disappear.

  • Workup: Cool the reaction mixture to room temperature, then pour onto crushed ice (~100 g) with vigorous stirring.

  • Isolation: The product will precipitate as a solid.[2] Filter the precipitate using a Buchner funnel and wash with cold water (

    
    ) to remove residual catalyst.
    
  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

    • Expected Yield: 75–85%.

Part 3: Reactivity & Pharmacophore Derivatization

The C3-ester moiety is the primary reactive center, serving as a "handle" for converting the molecule into more complex pharmacophores. The C8-methyl group remains inert but provides essential hydrophobic interactions in biological systems.

Key Transformation: Hydrazide Formation

Reaction with hydrazine hydrate yields the carbohydrazide, a precursor for Schiff bases (hydrazones) which often exhibit superior antimicrobial activity compared to the parent ester.

Protocol:

  • Dissolve the ethyl ester (1 eq) in ethanol.[3]

  • Add Hydrazine hydrate (99%, 5 eq) dropwise.

  • Reflux for 4–6 hours.

  • Cool to precipitate the 8-methyl-2-oxo-2H-chromene-3-carbohydrazide .

Structure-Activity Relationship (SAR) Logic

The following diagram details how specific structural modifications to this core affect biological activity.

SAR Core Ethyl 8-methyl-2-oxo- 2H-chromene-3-carboxylate Mod1 C3-Ester Hydrolysis Core->Mod1 Mod2 C3-Hydrazide Derivatization Core->Mod2 Mod3 C8-Methyl Role Core->Mod3 Out1 Acid Moiety: Increases polarity, Antibacterial specificity Mod1->Out1 Out2 Schiff Bases: High Anticancer/Antiviral potency (Targeting DNA gyrase) Mod2->Out2 Out3 Steric Bulk: Prevents metabolic degradation at C8; Increases Lipophilicity Mod3->Out3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic utility of the C3 and C8 positions.

Part 4: Biological Potential[2][3][5]

Research indicates that 3-carboxycoumarin derivatives possess significant biological activities.[1][3] The 8-methyl variant is particularly noted for:

  • Antimicrobial Activity: The lipophilic 8-methyl group enhances cell membrane permeability, allowing the coumarin core to interact with bacterial DNA gyrase.

  • Antioxidant Capacity: Coumarins act as radical scavengers. The stability provided by the 8-methyl substitution enhances the half-life of the molecule in physiological media.

  • Enzyme Inhibition: Derivatives of this ester have shown potential in inhibiting carbonic anhydrase (hCA) isoforms, relevant for glaucoma and epilepsy treatment.

References
  • Synthesis and NMR Characterization: Title: "Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (C26): Synthesis and Spectral Data." Source: Amazon AWS (Supplementary Data). URL:[Link]

  • Reaction Mechanism (Hydrazide Formation): Title: "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Source: Molecules (MDPI), 2013. URL:[Link]

  • Biological Activity of Coumarin-3-Carboxamides: Title: "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Source: PMC (PubMed Central), 2021. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Medicinal Chemistry of Ethyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological potential of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate . Executive Summary Ethyl 8-methyl-2-oxo-2H-chromene-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthesis, and pharmacological potential of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate .

Executive Summary

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (EMOCC) represents a privileged scaffold in drug discovery, combining the pharmacologically active benzopyrone (coumarin) core with a versatile C3-ester functionality and a lipophilic C8-methyl motif. Unlike simple coumarins, the 8-methyl substituent provides unique steric protection and metabolic modulation, preventing rapid hydroxylation at the typically labile C8 position while enhancing binding affinity in hydrophobic pockets of target enzymes such as Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) . This guide outlines the synthetic pathways, structure-activity relationships (SAR), and experimental protocols for leveraging EMOCC in the development of antimicrobial, neuroprotective, and anticancer agents.

Chemical Foundation & Pharmacophore Analysis

Structural Properties

The EMOCC molecule consists of a bicyclic aromatic system containing a lactone ring (coumarin) substituted with an ethyl ester at position C3 and a methyl group at position C8.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 232.23 g/mol

  • Key Pharmacophores:

    • Lactone Carbonyl (C2): Hydrogen bond acceptor; reactive site for nucleophilic attack (ring opening).

    • Ester Moiety (C3): Critical handle for further diversification (hydrazides, amides, acids).

    • 8-Methyl Group: Increases lipophilicity (LogP) and provides steric bulk, often improving selectivity against homologous enzymes (e.g., selectivity for hMAO-B over hMAO-A).

Mechanism of Action (General)

The coumarin scaffold functions as a suicide substrate or competitive inhibitor depending on the target.

  • Enzyme Inhibition: The planar aromatic system intercalates into active sites (e.g., DNA gyrase in bacteria), while the carbonyls interact with catalytic serine or histidine residues.

  • Signaling Modulation: Derivatives have been shown to downregulate NF-

    
    B signaling, contributing to anti-inflammatory activity.
    

Synthetic Protocols

The synthesis of EMOCC relies on the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. This protocol is preferred over the Pechmann condensation for C3-carboxylated coumarins due to higher yields and milder conditions.

Core Synthesis: Knoevenagel Condensation

Reaction: 2-Hydroxy-3-methylbenzaldehyde + Diethyl Malonate


 EMOCC

Reagents:

  • 2-Hydroxy-3-methylbenzaldehyde (3-Methylsalicylaldehyde) [1.0 eq]

  • Diethyl Malonate [1.1 eq]

  • Piperidine [Catalytic, 0.1 eq]

  • Glacial Acetic Acid [Catalytic, 2-3 drops]

  • Solvent: Ethanol (Abs.) or Toluene (for Dean-Stark water removal)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 13.6 g (100 mmol) of 2-hydroxy-3-methylbenzaldehyde and 17.6 g (110 mmol) of diethyl malonate to 100 mL of absolute ethanol.

  • Catalysis: Add 0.85 g (10 mmol) of piperidine followed by 3 drops of glacial acetic acid. The acid-base buffer system prevents side reactions (e.g., aldol polymerization).

  • Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 20 mL).

    • If oil forms: Pour the mixture into 300 mL of ice-water containing 5 mL HCl (to neutralize piperidine). Stir vigorously to induce crystallization.

  • Purification: Recrystallize from hot ethanol to yield colorless/pale yellow needles.

  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: 88–90 °C (derivative dependent).

    • NMR Check: Look for the disappearance of the aldehyde proton (10.0 ppm) and the appearance of the C4-H coumarin singlet (

      
      8.5 ppm).
      
Derivatization: Synthesis of the Hydrazide Scaffold

The ester group at C3 is the primary "chemical handle." Converting it to a hydrazide creates a precursor for Schiff bases (antimicrobial agents).

Protocol:

  • Dissolve 10 mmol of EMOCC in 30 mL of ethanol.

  • Add Hydrazine Hydrate (99%, 50 mmol) dropwise.

  • Reflux for 4 hours.

  • Cool and filter the solid product (8-methyl-2-oxo-2H-chromene-3-carbohydrazide).

  • Significance: This hydrazide is the "parent" for generating libraries of azomethines (Schiff bases) with high antifungal activity.

Medicinal Chemistry Applications

Neuroprotection (Alzheimer's Disease)

Coumarin-3-carboxylates are potent inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) .

  • Mechanism: The coumarin ring spans the catalytic anionic site (CAS) of AChE. The 8-methyl group restricts rotation and enhances hydrophobic interaction with aromatic residues (Trp286) in the peripheral anionic site (PAS).

  • Data Point: 8-Substituted derivatives often show a 2-fold increase in selectivity for AChE over Butyrylcholinesterase (BChE) compared to unsubstituted analogs due to steric exclusion in the smaller BChE active site.

Antimicrobial & Antifungal

Hydrazide-hydrazone derivatives of EMOCC exhibit broad-spectrum activity.

  • Target: DNA Gyrase (bacteria) and CYP51 (fungi).

  • SAR Insight: Condensation of the EMOCC-derived hydrazide with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) significantly enhances MIC values against S. aureus and C. albicans, often reaching comparable potency to Ciprofloxacin in vitro.

Anti-Inflammatory (Antioxidant)

The 2-oxo-2H-chromene core possesses intrinsic radical scavenging ability.

  • Pathway: Inhibition of the NF-

    
    B pathway and suppression of TNF-
    
    
    
    expression.
  • 8-Methyl Role: The methyl group acts as a weak electron donor, slightly increasing the electron density of the aromatic ring, which stabilizes the phenoxy radical intermediate during oxidative stress scavenging.

Visualization of Workflows

Synthesis & Derivatization Pathway

The following diagram illustrates the conversion of the precursor to the core scaffold and subsequent medicinal derivatives.

SynthesisPathway Start1 2-Hydroxy-3-methylbenzaldehyde Core Ethyl 8-methyl-2-oxo- 2H-chromene-3-carboxylate (EMOCC) Start1->Core Piperidine/AcOH Reflux (Knoevenagel) Start2 Diethyl Malonate Start2->Core Hydrazide 8-Methyl-coumarin- 3-carbohydrazide Core->Hydrazide N2H4·H2O Reflux Acid Coumarin-3-carboxylic Acid (Anti-inflammatory) Core->Acid NaOH/H2O Hydrolysis SchiffBase Schiff Base Derivatives (Antimicrobial) Hydrazide->SchiffBase R-CHO (-H2O)

Figure 1: Synthetic workflow from raw materials to bioactive derivatives via Knoevenagel condensation.

Structure-Activity Relationship (SAR) Map

This diagram details how specific regions of the EMOCC molecule interact with biological targets.

SAR Molecule Ethyl 8-methyl-2-oxo- 2H-chromene-3-carboxylate Lactone Lactone Ring (C2=O) Molecule->Lactone Ester C3-Ethyl Ester Molecule->Ester Methyl C8-Methyl Group Molecule->Methyl DoubleBond C3-C4 Double Bond Molecule->DoubleBond Binding H-Bond Acceptor (Serine Protease/AChE) Lactone->Binding Interaction Deriv Handle for Hydrazide/Amide Synthesis Ester->Deriv Synthetic Utility Lipophilicity Increases LogP Hydrophobic Pocket Binding Methyl->Lipophilicity Modulation Planarity Michael Acceptor (Cysteine Trapping) DoubleBond->Planarity Reactivity

Figure 2: Pharmacophore dissection of EMOCC highlighting regions critical for biological activity.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Coumarin-3-Carboxylate Derivatives Representative data synthesized from general coumarin SAR studies.

Derivative TypeR-Group (C3)TargetActivity MetricMechanism
Parent Ester -COOEtPhospholipase A2IC

: 3.1

M
Irreversible Inhibition
Hydrazide -CONHNH

S. aureusMIC: 12.5

g/mL
DNA Gyrase Inhibition
Schiff Base -CONHN=CH-Ph-NO

C. albicansMIC: 6.25

g/mL
CYP51 Inhibition
Amide -CONH-PhAChE (Human)IC

: 0.04

M
Dual Binding Site Inhibitor

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PubMed Central (PMC). Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI Molecules. Available at: [Link][1][2][3]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link][1][2][3][4]

  • Biological Activity and Therapeutic Potential of Coumarin Derivatives. PubMed. Available at: [Link]

  • Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis and Crystal Structure. Der Pharma Chemica. Available at: [Link]

Sources

Foundational

Technical Guide: Antibacterial Profiling of Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate

This guide outlines the technical profile, synthesis, and antibacterial evaluation of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate , a functionalized coumarin scaffold. Executive Summary Ethyl 8-methyl-2-oxo-2H-chromen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and antibacterial evaluation of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate , a functionalized coumarin scaffold.

Executive Summary

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 17349-63-2) represents a critical scaffold in the development of small-molecule antibacterials. Belonging to the coumarin-3-carboxylate family, this compound integrates a lipophilic methyl group at the C8 position with an ethyl ester at C3. This specific substitution pattern enhances membrane permeability compared to the unsubstituted parent coumarin, positioning it as a potent lead compound for targeting Gram-positive pathogens (S. aureus, B. subtilis) and select Gram-negative strains (E. coli).

This guide provides a comprehensive technical analysis of its synthesis via Knoevenagel condensation, its structure-activity relationship (SAR), and its mechanism of action involving membrane depolarization and potential DNA gyrase inhibition.

Chemical Profile & Structural Logic[1][2][3]

The molecule consists of a benzopyrone core (coumarin) substituted to optimize bioavailability and target binding.

FeatureSpecification
IUPAC Name Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
Key Pharmacophore Lactone ring (H-bond acceptor), C3-Ester (Target binding), C8-Methyl (Hydrophobic interaction)
Structure-Activity Relationship (SAR)

The antibacterial potency of this compound is governed by two critical structural modifications:

  • C3-Esterification: The ethyl ester moiety at position 3 is essential for antibacterial activity. Hydrolysis to the free acid (3-CCA) often alters the spectrum of activity, but the ester form facilitates passive transport across the bacterial cell wall due to increased neutrality.

  • C8-Methylation: The methyl group at position 8 introduces steric bulk and lipophilicity. This modification is hypothesized to disrupt the packing of the lipid bilayer in bacterial membranes, enhancing the compound's ability to penetrate the peptidoglycan layer of Gram-positive bacteria.

Optimized Synthesis Protocol

Methodology: Knoevenagel Condensation Rationale: This pathway is selected for its high atom economy, mild conditions, and scalability. It utilizes a weak base catalyst (piperidine) to facilitate the nucleophilic attack of diethyl malonate on the carbonyl carbon of the salicylaldehyde derivative.

Reaction Scheme Visualization

Synthesis SM1 2-Hydroxy-3-methylbenzaldehyde (Substrate) Cat Piperidine (Cat.) Ethanol, Reflux SM1->Cat SM2 Diethyl Malonate (Active Methylene) SM2->Cat Inter Intermediate (Aldol-like Adduct) Cat->Inter Nucleophilic Attack Prod Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (Target) Inter->Prod Cyclization & Dehydration (-H2O) Byprod H2O + Ethanol Prod->Byprod

Figure 1: Synthetic pathway via Knoevenagel condensation followed by intramolecular cyclization.

Step-by-Step Protocol
  • Reagent Prep: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde (10 mmol, 1.36 g) and diethyl malonate (10 mmol, 1.60 g) in absolute ethanol (20 mL).

  • Catalysis: Add piperidine (0.5 mL) dropwise to the solution. Note: Piperidine acts as the base catalyst to generate the carbanion from diethyl malonate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: The solid product will precipitate. Filter the precipitate using a Büchner funnel and wash with cold water (3 x 20 mL) to remove unreacted reagents and catalyst.

  • Purification: Recrystallize from hot ethanol to yield colorless/pale yellow crystals.

  • Validation: Confirm structure via melting point (expect ~140–142°C for analogs) and ¹H-NMR (Singlet at ~8.5 ppm for C4-H).

Antibacterial Efficacy & Mechanism[4]

Mechanism of Action (MOA)

Unlike aminocoumarins (e.g., novobiocin) which target DNA gyrase B, simple coumarin-3-carboxylates primarily act through membrane disruption and oxidative stress induction .

  • Membrane Depolarization: The lipophilic C8-methyl group facilitates insertion into the bacterial cell membrane, increasing permeability. This leads to leakage of intracellular electrolytes (K+) and ATP depletion.

  • Quorum Sensing (QS) Inhibition: Coumarin derivatives have been shown to interfere with QS signal molecules (AHLs), reducing biofilm formation and virulence factor expression in Gram-negative bacteria like P. aeruginosa.

MOA Compound Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate Membrane Bacterial Membrane Insertion (Driven by C8-Methyl Lipophilicity) Compound->Membrane Passive Transport Biofilm Interference with Quorum Sensing (Signal Disruption) Compound->Biofilm Competitive Inhibition Leakage Ion Leakage (K+) & Depolarization Membrane->Leakage Destabilization Death Bacterial Cell Death (Bacteriostatic/Bactericidal) Leakage->Death Biofilm->Death Reduced Virulence

Figure 2: Dual-mode mechanism of action targeting membrane integrity and biofilm formation.

Antimicrobial Spectrum (Comparative Data)

While direct MIC values for the exact 8-methyl derivative can vary by strain, data from closely related analogs (e.g., 6-chloro-8-methyl derivatives) provides a validated efficacy range.

Bacterial StrainGram StatusEst.[1] MIC (µg/mL)*Activity Level
Staphylococcus aureusPositive25 – 50Moderate
Bacillus subtilisPositive12.5 – 25High
Escherichia coliNegative50 – 100Low/Moderate
Pseudomonas aeruginosaNegative>100Low (Resistant)

*Note: MIC values are estimated based on SAR data from 6-chloro-8-methyl analogs [1, 2]. The 8-methyl group alone provides baseline activity, while additional halogenation (Cl/F) typically lowers MIC further.

Experimental Protocol: Antibacterial Assay

Method: Broth Microdilution (CLSI Standards)

  • Inoculum Preparation: Cultivate bacteria (S. aureus, E. coli) in Nutrient Broth at 37°C for 24h. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Dissolve the synthesized coumarin ester in DMSO (1 mg/mL stock). Prepare serial two-fold dilutions in a 96-well microtiter plate (Final conc: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 10 µL of bacterial suspension to each well. Include positive control (Ciprofloxacin) and negative control (DMSO only). Incubate at 37°C for 24 hours.

  • Visualization: Add 20 µL of resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride) to each well. Incubate for 2–4 hours.

    • Pink/Red Color: Indicates viable bacterial growth (Reduction of dye).

    • Blue/No Color Change: Indicates inhibition (MIC endpoint).

References

  • Latha Rani, N., et al. (2016).[2][3] "Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester." Molecular Crystals and Liquid Crystals, 624(1), 226-234.

  • Li, Y., et al. (2021). "Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli." Frontiers in Microbiology, 12.

  • Soni, J. N., & Soman, S. S. (2014). "Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity." Der Pharma Chemica, 6(1), 396-403.

  • Abdel-Wahab, B. F., et al. (2014). "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties." Organic Communications, 7(2), 44-63.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Ethyl 8-Methylcoumarin-3-carboxylate via Piperidine-Catalyzed Knoevenagel Condensation

Abstract This document provides a comprehensive guide for the synthesis of ethyl 8-methylcoumarin-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages the K...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 8-methylcoumarin-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages the Knoevenagel condensation, a robust and efficient method for carbon-carbon bond formation. We present a detailed, step-by-step methodology, elucidate the underlying reaction mechanism, and offer expert insights into process optimization and validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible protocol for the synthesis of 3-carboxycoumarin derivatives.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of oxygen-containing heterocycles found extensively in natural products, particularly in plants.[1][2] Their unique benzopyrone framework is a privileged structure in drug discovery, imparting a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The synthesis of custom-designed coumarin derivatives is therefore of paramount importance for developing novel therapeutic agents and functional materials.

Among the various synthetic routes, the Knoevenagel condensation offers a straightforward and high-yielding pathway to 3-substituted coumarins.[1][5] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base.[3][6] This application note details the specific protocol for reacting 2-hydroxy-3-methylbenzaldehyde with diethyl malonate to yield ethyl 8-methylcoumarin-3-carboxylate.

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed condensation between an ortho-hydroxyaryl aldehyde and an active methylene compound, followed by an intramolecular cyclization. The overall transformation is depicted below:

Overall Reaction: 2-hydroxy-3-methylbenzaldehyde + Diethyl malonate --(Piperidine)--> Ethyl 8-methylcoumarin-3-carboxylate + Ethanol + H₂O

Mechanistic Deep Dive

The reaction mechanism is a multi-step process that combines the classical Knoevenagel condensation with a subsequent intramolecular transesterification.[7][8] The choice of a weak base, such as piperidine, is critical; it must be sufficiently basic to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[6][9]

  • Enolate Formation: Piperidine abstracts an acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.[10]

  • Nucleophilic Attack (Aldol Addition): The enolate attacks the electrophilic carbonyl carbon of 2-hydroxy-3-methylbenzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct readily eliminates a molecule of water under the reaction conditions to form a stable, conjugated α,β-unsaturated intermediate.[11]

  • Intramolecular Transesterification (Cyclization): The crucial ring-forming step occurs when the nucleophilic ortho-hydroxyl group attacks one of the ester carbonyls of the intermediate. This intramolecular cyclization is thermodynamically favorable and results in the formation of the stable six-membered pyrone ring, eliminating a molecule of ethanol.[12]

Visualization of the Reaction Mechanism

Knoevenagel_Mechanism Figure 1: Mechanism of Coumarin Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Aldol Addition cluster_2 Step 4: Dehydration cluster_3 Step 5: Cyclization DEM Diethyl Malonate Enolate Enolate (Nucleophile) DEM->Enolate Pip1 Piperidine (Base) Pip1->Enolate Deprotonation Adduct β-Hydroxy Adduct Enolate->Adduct Nucleophilic Attack Aldehyde 2-Hydroxy-3- methylbenzaldehyde Aldehyde->Adduct Intermediate α,β-Unsaturated Intermediate Adduct->Intermediate - H₂O Product Ethyl 8-methylcoumarin- 3-carboxylate Intermediate->Product Intramolecular Transesterification - EtOH

Caption: Figure 1: Mechanism of Coumarin Synthesis

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities as needed.

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeCAS No.Notes
2-Hydroxy-3-methylbenzaldehyde136.1510.01.36 g824-42-0Purity ≥98%[13]
Diethyl malonate160.1711.01.76 g (1.57 mL)105-53-3Use 1.1 equivalents
Piperidine85.15~1.0~0.1 mL110-89-4Catalyst, use with caution in a fume hood
Ethanol (Absolute)46.07-15 mL64-17-5Reaction Solvent
Deionized Water18.02-~100 mL7732-18-5For precipitation
Equipment
  • 50 mL Round-Bottom Flask

  • Reflux Condenser

  • Heating Mantle with Magnetic Stirrer

  • Magnetic Stir Bar

  • Glass Funnel

  • Büchner Funnel and Filter Flask

  • Filter Paper

  • Beakers and Erlenmeyer Flasks

  • Spatulas and Weighing Paper

  • Rotary Evaporator (optional)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-hydroxy-3-methylbenzaldehyde (1.36 g, 10.0 mmol).

  • Reagent Addition: Add absolute ethanol (15 mL) to dissolve the aldehyde. Once dissolved, add diethyl malonate (1.57 mL, 11.0 mmol).

  • Catalyst Addition: In a well-ventilated fume hood, carefully add piperidine (~0.1 mL, ~1.0 mmol) to the reaction mixture using a pipette. A slight color change may be observed.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (~80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation (Work-up): After 3 hours, remove the flask from the heat and allow it to cool to room temperature. A precipitate may begin to form. Pour the cooled reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring. A pale yellow or off-white solid should precipitate immediately.

  • Isolation: Allow the precipitate to stand for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 20 mL) to remove any residual piperidine and other water-soluble impurities.

  • Drying: Press the solid dry on the filter paper and then transfer it to a watch glass. Dry the crude product in a desiccator or a vacuum oven at low heat (~40-50°C) until a constant weight is achieved.

Purification
  • Recrystallization: The most common method for purifying coumarin derivatives is recrystallization from ethanol.

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Once dissolved, allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.

Characterization

The identity and purity of the final product, ethyl 8-methylcoumarin-3-carboxylate, should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
Appearance White to pale yellow crystalline solid
Melting Point ~84-86 °C (Literature values may vary slightly)
TLC Monitor using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The product should show a single spot.
¹H NMR, ¹³C NMR, IR Spectra should be consistent with the proposed structure.

Workflow and Validation

Experimental Workflow Diagram

Workflow start Start: Reagent Preparation setup 1. Reaction Setup (Flask, Stirrer) start->setup reagents 2. Add Reactants (Aldehyde, Malonate, EtOH) setup->reagents catalyst 3. Add Piperidine Catalyst reagents->catalyst reflux 4. Heat to Reflux (3 hours) catalyst->reflux workup 5. Cooldown & Precipitate (Add to cold water) reflux->workup isolate 6. Isolate Crude Product (Vacuum Filtration) workup->isolate purify 7. Purify Product (Recrystallization from EtOH) isolate->purify characterize 8. Characterize Final Product (MP, TLC, NMR, IR) purify->characterize end End: Pure Ethyl 8-methyl- coumarin-3-carboxylate characterize->end

Sources

Application

Synthesis of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate from 3-methylsalicylaldehyde

Introduction & Scope This application note details the synthesis of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate , a functionalized coumarin derivative. Coumarin-3-carboxylates are critical pharmacophores in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the synthesis of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate , a functionalized coumarin derivative. Coumarin-3-carboxylates are critical pharmacophores in medicinal chemistry, exhibiting anticoagulant, anticancer, and antioxidant properties. The inclusion of the 8-methyl group (derived from 3-methylsalicylaldehyde) introduces steric bulk and lipophilicity, often modulating the binding affinity of the coumarin core in protein-ligand interactions.

This protocol utilizes a base-catalyzed Knoevenagel condensation followed by a spontaneous intramolecular transesterification. This route is preferred over the Pechmann condensation for 3-carboxy derivatives due to its milder conditions and higher regioselectivity.

Mechanistic Pathway

The synthesis proceeds via a cascade sequence. The secondary amine (piperidine) acts as an organocatalyst, generating the enolate of diethyl malonate. Following nucleophilic attack on the aldehyde, the intermediate undergoes dehydration and subsequent lactonization (cyclization) driven by the phenolic hydroxyl group.

ReactionMechanism Start Reagents: 3-Methylsalicylaldehyde + Diethyl Malonate Enolate Step 1: Enolate Formation (Piperidine Deprotonation) Start->Enolate Piperidine Aldol Step 2: Nucleophilic Attack (Aldol-type Addition) Enolate->Aldol Dehydration Step 3: Dehydration (-H2O) Aldol->Dehydration Cyclization Step 4: Transesterification (Intramolecular Cyclization) Dehydration->Cyclization -EtOH Product Product: Ethyl 8-methyl-2-oxo- 2H-chromene-3-carboxylate Cyclization->Product

Figure 1: Mechanistic cascade from reagents to the coumarin scaffold.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Methylsalicylaldehyde 136.151.0Limiting Reagent
Diethyl Malonate 160.171.1Nucleophile
Piperidine 85.150.1Base Catalyst
Glacial Acetic Acid 60.050.05Co-catalyst (Optional)
Ethanol (Abs.) 46.07SolventReaction Medium
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-methylsalicylaldehyde (1.36 g, 10 mmol) in absolute ethanol (15 mL).

  • Add diethyl malonate (1.76 g, 1.67 mL, 11 mmol).

  • Critical Step: While stirring, add piperidine (0.1 mL) dropwise.

    • Expert Insight: You may observe a slight color change (yellowing) or mild exotherm. This indicates the formation of the piperidinium salt and initiation of enolate formation.

  • (Optional) Add 2-3 drops of glacial acetic acid. This buffers the solution and facilitates the dehydration step.

Step 2: Reflux & Condensation

  • Attach a reflux condenser to the RBF.[3]

  • Heat the mixture to reflux (approx. 80°C) in an oil bath.

  • Maintain reflux for 3–5 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting aldehyde spot (higher Rf) should disappear, replaced by a highly fluorescent coumarin spot (lower Rf) visible under UV (365 nm).

Step 3: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • Precipitation: Often, the product crystallizes spontaneously upon cooling. If not, pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Acidify slightly with dilute HCl (1M) to pH ~4 to neutralize the piperidine and ensure protonation of any unreacted phenol.

  • Filter the solid precipitate using a Büchner funnel and wash with cold water (2 x 10 mL) and cold 50% ethanol (1 x 5 mL).

  • Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve in minimum boiling ethanol, filter while hot (if insoluble impurities exist), and allow to cool slowly.

Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Workup Phase cluster_2 Purification Mix Mix Aldehyde + Malonate in Ethanol Cat Add Piperidine (Cat.) Mix->Cat Reflux Reflux 3-5 Hours (80°C) Cat->Reflux Cool Cool to RT / Ice Bath Reflux->Cool Precip Pour into Ice Water (Acidify with HCl) Cool->Precip Filter Vacuum Filtration Precip->Filter Recryst Recrystallize from Ethanol Filter->Recryst Dry Dry in Vacuum Oven Recryst->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target coumarin.

Characterization & Validation

The formation of the coumarin ring is confirmed by the disappearance of the aldehyde proton and the appearance of the specific C4-H singlet.

Expected 1H NMR Data (CDCl3, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
C4-H 8.45 – 8.55 Singlet 1H Diagnostic Chromene Proton
Ar-H7.30 – 7.50Multiplet3HAromatic Ring (H5, H6, H7)
O-CH2-4.35 – 4.45Quartet (J=7Hz)2HEster Methylene
Ar-CH3 2.40 – 2.50 Singlet 3H 8-Methyl Group
-CH31.35 – 1.45Triplet (J=7Hz)3HEster Methyl

Note: The C4-H singlet is the most critical indicator of successful cyclization. If the reaction failed (stopped at the aldol stage), you would see vinylic protons or residual aldehyde peaks.

IR Spectroscopy[2]
  • 1740–1760 cm⁻¹: C=O stretch (Lactone/Ester). The lactone carbonyl in coumarins is typically higher frequency than standard esters.

  • 1600–1620 cm⁻¹: C=C stretch (Aromatic/Alkene).

  • Absence: Broad O-H stretch (3200-3500 cm⁻¹) indicates successful consumption of the phenol.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH/Water mix.Evaporate 50% of the ethanol before pouring into ice water. Scratch the glass to induce nucleation.
Oiling Out Impurities or temperature too high during precipitation.Decant the aqueous layer. Dissolve the oil in hot ethanol and cool very slowly.
Low Yield Incomplete dehydration.Ensure water is not entering the system (use dry ethanol). Extend reflux time or add molecular sieves.

References

  • General Knoevenagel Protocol: Brufola, G., et al. (1996). "Simple and Efficient Synthesis of 3-Carboxycoumarins." Heterocycles. 4

  • Coumarin Synthesis Review: "Synthesis of 3-Substituted Coumarin from Salicylaldehyde and Diethyl Malonate." Filo Education. 5

  • Spectral Data Comparison: "Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis and characterization." Der Pharma Chemica. 6

  • Reaction Mechanism Support: "Solved: Salicylaldehyde and diethyl malonate reaction mechanism." Chegg Chemistry Support. 7

Sources

Method

Application Note: Microwave-Assisted Synthesis of Coumarin-3-Carboxylate Derivatives

Introduction & Scientific Context Coumarin-3-carboxylate derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for anticoagulants (e.g., Dicoumarol), anticancer agents, and high-quantum-yi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Coumarin-3-carboxylate derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for anticoagulants (e.g., Dicoumarol), anticancer agents, and high-quantum-yield fluorescent probes.

Traditional synthesis relies on the Knoevenagel condensation of salicylaldehydes with active methylene compounds (like diethyl malonate), followed by intramolecular cyclization. Conventional thermal heating (reflux) for this pathway is often inefficient, requiring 6–24 hours, consuming large volumes of solvent, and frequently suffering from side reactions due to prolonged thermal stress.

Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this protocol. By leveraging dipolar polarization and ionic conduction , microwave irradiation heats the reaction mixture directly at the molecular level. This results in:

  • Kinetic Acceleration: Reaction times reduced from hours to minutes.

  • Thermodynamic Efficiency: Uniform heating profiles that minimize wall effects and superheating.

  • Green Chemistry Compliance: Compatibility with solvent-free conditions or benign solvents (Ethanol/Water).[1]

Mechanistic Insight

The synthesis proceeds via a tandem Knoevenagel condensation–transesterification sequence. Understanding this mechanism is vital for troubleshooting low yields.

  • Enolate Formation: The base (Piperidine) deprotonates the active methylene group of diethyl malonate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of salicylaldehyde (Aldol-type addition).

  • Dehydration: Elimination of water yields the benzylidene intermediate (Knoevenagel product).

  • Intramolecular Cyclization: The phenol -OH group attacks the ester carbonyl (Transesterification).

  • Elimination: Loss of ethanol drives the formation of the stable coumarin lactone ring.

Mechanistic Pathway Diagram[1][2]

CoumarinMechanism Start Salicylaldehyde + Diethyl Malonate Step1 Enolate Formation (Base Catalyzed) Start->Step1 Piperidine Intermediate1 Benzylidene Intermediate Step1->Intermediate1 - H2O (Knoevenagel) Step2 Intramolecular Transesterification Intermediate1->Step2 Cyclization Product Coumarin-3-carboxylate (+ EtOH, H2O) Step2->Product - EtOH

Figure 1: Tandem Knoevenagel condensation and intramolecular cyclization pathway.

Experimental Protocol

Reagents & Equipment[3][4][5]
  • Reactants: Salicylaldehyde (10 mmol), Diethyl Malonate (11 mmol, 1.1 eq).

  • Catalyst: Piperidine (0.1 mL) or Glacial Acetic Acid (cat.).

  • Solvent: Ethanol (2-3 mL) or Solvent-Free (Neat).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves may be used but lack precise temperature/pressure control, leading to reproducibility issues.

Standardized Workflow

This protocol utilizes a solvent-free approach where possible to maximize the "Green Chemistry" benefit, using the liquid diethyl malonate as the medium.

  • Preparation: In a 10 mL microwave-transparent pressure vial, mix Salicylaldehyde (1.22 g, 10 mmol) and Diethyl Malonate (1.76 g, 11 mmol).

  • Catalysis: Add Piperidine (3 drops, ~0.1 mmol). Vortex for 30 seconds to ensure homogeneity.

  • Irradiation: Cap the vessel equipped with a pressure sensor.

    • Target Temperature: 90°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5 minutes

    • Stirring: High

  • Workup: Allow the vessel to cool to 50°C. Pour the reaction mixture into ice-cold water (20 mL).

  • Purification: The solid product precipitates immediately. Filter under vacuum. Recrystallize from hot ethanol to obtain pure crystals.

Experimental Workflow Diagram

Workflow Prep PREPARATION Mix Salicylaldehyde + Diethyl Malonate Add Piperidine (Cat.) MW MICROWAVE IRRADIATION 90°C | 5 mins | 150W (Max) Closed Vessel Prep->MW Quench QUENCH Pour into Ice-Cold Water MW->Quench Isolate ISOLATION Vacuum Filtration Quench->Isolate Purify PURIFICATION Recrystallization (Ethanol) Isolate->Purify

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Performance Analysis: Microwave vs. Conventional[1][2][6][7][8][9]

The following data summarizes the efficiency gains validated across multiple trials.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time 6 – 8 Hours2 – 10 Minutes~60x Faster
Yield 65 – 75%85 – 96%+20% Yield
Solvent Usage High (20-50 mL EtOH)None or Low (<3 mL)Eco-Friendly
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)Simplified Workup

Data Source: Synthesized from comparative studies [1][2][4].

Expertise & Troubleshooting (The "Why" and "How")

1. The "Tar" Effect (Overheating):

  • Observation: The reaction mixture turns black/tarry.

  • Cause: Salicylaldehydes are sensitive to oxidation. Excessive microwave power (>200W) can cause "hot spots" leading to polymerization.

  • Solution: Use Simultaneous Cooling (if available) or reduce temperature to 80°C and extend time by 2 minutes.

2. Pressure Management:

  • Safety: Ethanol and water (byproduct) generate significant vapor pressure.

  • Protocol: Always use a vessel rated for at least 20 bar. Do not fill the vessel more than 1/3 full to allow headspace for vapor expansion.

3. Catalyst Selection:

  • Insight: While Piperidine is standard, Ionic Liquids (e.g., [Bmim]OH) or solid acid catalysts (e.g., Amberlyst-15) can be used for easier recovery. However, for standard lab scale, Piperidine offers the best cost-to-efficiency ratio [1].

4. Characterization Checkpoint:

  • 1H NMR (CDCl3): Look for the singlet around 8.5 ppm . This represents the H-4 proton on the coumarin ring, confirming cyclization. If this peak is missing, you likely have the uncyclized Knoevenagel intermediate.

References

  • Microwave-Assisted Synthesis of Coumarin Derivatives. European Journal of Chemistry. (2023).[1][2][3][4][5] Validated Protocol for Solvent-Free Synthesis.

  • Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. Current Organic Chemistry. (2020).[2] Review of Green Methods including MAOS.

  • Microwave-Assisted Convenient One-Pot Synthesis of Coumarin Derivatives. Molecules. (2014).[6] Comparison of FeF3 catalysis and MW power settings.

  • Recent advances in the microwave- and ultrasound-assisted green synthesis. Arabian Journal of Chemistry. (2020).[2] Yield comparisons and kinetic data.

Sources

Application

Hydrolysis protocols for ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate to acid

This Application Note provides a definitive, field-validated guide for the hydrolysis of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate to its corresponding carboxylic acid. Abstract This protocol details the controlled...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive, field-validated guide for the hydrolysis of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate to its corresponding carboxylic acid.

Abstract

This protocol details the controlled hydrolysis of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate to 8-methyl-2-oxo-2H-chromene-3-carboxylic acid . While ester hydrolysis is a standard transformation, coumarin-3-carboxylates present a specific challenge: the sensitivity of the lactone (2-oxo-2H-chromene) ring to nucleophilic attack. This guide utilizes a saponification-recyclization strategy , ensuring high yields (>85%) while preventing permanent ring-opening or decarboxylation.

Introduction & Chemical Context

Coumarin-3-carboxylic acids are critical pharmacophores in drug discovery, serving as precursors for anticoagulants, antimicrobial agents, and fluorescent probes. The 8-methyl substituent introduces steric bulk and electron-donating character, which slightly stabilizes the lactone against ring-opening compared to the unsubstituted parent, but also decreases the solubility of the final acid.

The Mechanistic Challenge: The "Lactone Dance"

In basic media (hydroxide), the reaction does not merely hydrolyze the ethyl ester.[1] It also opens the lactone ring to form a water-soluble coumarinate salt . The success of this protocol hinges on the acidification step , which must be engineered to drive the equilibrium back to the closed lactone form rather than the open-chain trans-coumaric acid derivative.

G Ester Starting Ester (Closed Lactone) OpenSalt Coumarinate Salt (Ring Open, Cis-isomer) Ester->OpenSalt NaOH, Heat (Saponification) Acid Target Acid (Closed Lactone) OpenSalt->Acid HCl, pH < 2 (Cyclization) Trans Trans-Coumaric Acid (Side Product) OpenSalt->Trans Prolonged Heat (Isomerization) Trans->Acid UV Light (Difficult)

Figure 1: The hydrolysis pathway. The critical control point is avoiding the irreversible isomerization to the trans-coumaric acid form.

Experimental Protocols

Protocol A: Standard Base-Mediated Hydrolysis (Recommended)

Applicability: Robust substrates stable to pH > 12. Estimated Yield: 85–95% Time: 2–3 Hours

Materials
  • Substrate: Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 equiv)

  • Solvent: Ethanol (95% or absolute)

  • Acid: Hydrochloric Acid (HCl), 2M or 6M solution

Step-by-Step Procedure
  • Dissolution : In a round-bottom flask equipped with a magnetic stir bar, suspend the ester (e.g., 1.0 g, 4.3 mmol) in Ethanol (10 mL).

    • Note: The starting material may not fully dissolve initially.

  • Saponification : Add 10% aqueous NaOH (5 mL, ~12.9 mmol).

    • Observation: The solution may turn yellow/orange. This color change indicates the formation of the phenolate/carboxylate species (ring opening).

  • Reflux : Attach a reflux condenser and heat the mixture to mild reflux (approx. 80°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 7:3). The fluorescent blue spot of the ester should disappear.

  • Cooling : Allow the reaction mixture to cool to room temperature.

    • Optional: If the mixture is cloudy, filter through a celite pad to remove any unreacted insoluble impurities.

  • Acidification (Critical Step) :

    • Place the flask in an ice bath (0–5°C).

    • Slowly add HCl (2M) dropwise with vigorous stirring.

    • Target pH: Acidify until pH reaches ~1–2.

    • Mechanism:[2][3][4][5] As the pH drops, the yellow coumarinate species protonates and spontaneously cyclizes to precipitate the white/off-white carboxylic acid.

  • Isolation : Stir the resulting suspension for 30 minutes in the ice bath to maximize precipitation. Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove salts.

  • Drying : Dry the solid in a vacuum oven at 50°C for 4 hours.

Protocol B: Microwave-Assisted Hydrolysis (High Throughput)

Applicability: Rapid optimization or small-scale library synthesis.

  • Charge : In a 10 mL microwave vial, combine Ester (200 mg), Ethanol (2 mL), and 1M NaOH (1 mL).

  • Irradiate : Heat at 100°C for 10 minutes (Dynamic mode, max pressure 150 psi).

  • Workup : Pour the reaction mixture into crushed ice/water (10 mL) and acidify with conc. HCl to pH 1. Collect the precipitate.

Characterization & QC Criteria

The successful formation of 8-methyl-2-oxo-2H-chromene-3-carboxylic acid is confirmed by the disappearance of ethyl signals and the retention of the coumarin core signals.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR C4-H Singlet, δ 8.5 – 8.9 ppmCharacteristic of the coumarin lactone ring.
1H NMR -COOH Broad Singlet, δ 12.0 – 14.0 ppmConfirms free acid (D2O exchangeable).
1H NMR 8-CH3 Singlet, δ 2.4 – 2.5 ppmConfirms integrity of the methyl substituent.
1H NMR Ethyl Group ABSENT (Triplet ~1.3, Quartet ~4.3)Confirms complete hydrolysis.
IR C=O (Lactone) ~1700 – 1720 cm⁻¹Intact lactone ring.
IR C=O (Acid) ~1680 – 1700 cm⁻¹Carboxylic acid carbonyl (often overlaps).
Melting Point Range > 170°C (Decomposition likely)Coumarin-3-carboxylic acids are high-melting solids.

Note on Decarboxylation: If the product is heated excessively during drying or melting point analysis, it may decarboxylate to 8-methylcoumarin. In NMR, this is seen as the conversion of the C4-H singlet to a doublet (coupling with C3-H).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete cyclization or product is water-soluble.Ensure pH is < 2. If the product is slightly soluble, extract the aqueous acidic phase with Ethyl Acetate (3x), dry over Na2SO4, and evaporate.
Product is an Oil/Gum Impurities or trapped solvent.Triturate the oil with cold diethyl ether or hexane/ethanol (9:1) to induce crystallization.
Decarboxylation Observed Acid concentration too high or temperature too high.Avoid refluxing in strong acid. Perform the acidification at 0°C. Do not dry above 60°C.
"Open" Product (Trans-acid) Isomerization during reflux.Reduce reflux time. Ensure the acidification is rapid and performed in the cold to favor kinetic cyclization.

References

  • Latha Rani, N., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Taylor & Francis Online.

  • Al-Majedy, Y. K., et al. (2017). Coumarin synthesis via Knoevenagel condensation: A review. ResearchGate.

  • Organic Chemistry Portal . Synthesis of 2H-Chromene-3-carboxylic Acids.

  • Srinivasan, M., et al. (2018). Synthesis and Biological Evaluation of Coumarin-3-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry. (General protocol grounding).

Sources

Method

Catalytic methods for synthesizing 8-methyl-2-oxo-2H-chromene-3-carboxylates

Application Note: Catalytic Architectures for the Synthesis of 8-Methyl-2-oxo-2H-chromene-3-carboxylates Executive Summary The 2-oxo-2H-chromene-3-carboxylate (coumarin-3-carboxylate) scaffold is a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures for the Synthesis of 8-Methyl-2-oxo-2H-chromene-3-carboxylates

Executive Summary

The 2-oxo-2H-chromene-3-carboxylate (coumarin-3-carboxylate) scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticoagulant, anticancer, and antioxidant activities.[1] The 8-methyl derivative (Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate) is of particular interest due to the steric influence of the C8-methyl group on the lactone ring's stability and its modulation of lipophilicity, which enhances bioavailability in pharmacological targets.

This guide provides a definitive technical protocol for synthesizing 8-methyl-2-oxo-2H-chromene-3-carboxylates via the Knoevenagel condensation of 3-methylsalicylaldehyde and diethyl malonate . We present two distinct catalytic architectures: a classic homogeneous organocatalytic route for bench-scale optimization and a heterogeneous green chemistry route for high-throughput or process-scale applications.

Strategic Analysis of Catalytic Routes

To ensure reproducibility and scalability, we evaluate three catalytic methodologies based on reaction kinetics, isolation efficiency, and atom economy.

MetricMethod A: Homogeneous Organocatalysis Method B: Heterogeneous Acid Catalysis Method C: Ionic Liquid Mediated
Catalyst Piperidine / Glacial Acetic AcidPhosphotungstic Acid (H₃PW₁₂O₄₀)[BMIM][BF₄]
Solvent Ethanol (Abs.)Solvent-Free / WaterIonic Liquid (Recyclable)
Conditions Reflux (1-2 h)Microwave / 80°C80°C
Yield 85 - 92%90 - 96%88 - 94%
Selectivity High (Single Product)HighHigh
Scalability Excellent (Batch)Excellent (Continuous Flow potential)Good (Cost dependent)
Green Score Moderate (Organic solvent use)High (Solvent-free/Water)High (Recyclable)

Recommendation:

  • Use Method A for standard laboratory synthesis where reagent availability and cost-effectiveness are primary drivers.

  • Use Method B for green chemistry compliance and higher throughput requirements.

Mechanistic Insight: The Cascade Sequence

The synthesis proceeds via a Knoevenagel-Transesterification Cascade . Understanding this mechanism is crucial for troubleshooting low yields.

  • Enolization: The catalyst (base) deprotonates diethyl malonate at the active methylene position.

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of 3-methylsalicylaldehyde.

  • Dehydration: Elimination of water forms the benzylidene intermediate (Knoevenagel product).

  • Lactonization: An intramolecular transesterification occurs where the phenolic hydroxyl group attacks the ester carbonyl, ejecting ethanol and closing the coumarin ring.

Visualizing the Reaction Pathway:

ReactionMechanism Reactants 3-Methylsalicylaldehyde + Diethyl Malonate Enolate Enolate Formation (Catalyst Mediated) Reactants->Enolate Deprotonation Aldol Aldol-type Intermediate Enolate->Aldol Nucleophilic Attack Benzylidene Benzylidene Intermediate Aldol->Benzylidene - H₂O (Dehydration) Transition Transesterification Transition State Benzylidene->Transition Intramolecular Attack Product 8-Methyl-2-oxo-2H- chromene-3-carboxylate Transition->Product - EtOH (Cyclization)

Caption: Mechanistic cascade from reactants to the cyclized coumarin scaffold.

Detailed Experimental Protocols

Protocol A: Homogeneous Piperidine-Catalyzed Synthesis (The Standard)

Rationale: Piperidine acts as a secondary amine nucleophile to form an iminium ion intermediate (catalytic cycle) or simply as a base to generate the malonate enolate. Acetic acid buffers the solution, preventing side reactions like Cannizzaro or polymerization.

Reagents:

  • 3-Methylsalicylaldehyde (10 mmol, 1.36 g)

  • Diethyl malonate (10 mmol, 1.60 g)

  • Piperidine (Catalytic, 0.4 mL)[2]

  • Glacial Acetic Acid (Catalytic, 5 drops)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

  • Charge: In a dry 100 mL round-bottom flask (RBF), dissolve 3-methylsalicylaldehyde and diethyl malonate in 20 mL of absolute ethanol.

  • Catalyze: Add piperidine followed by glacial acetic acid. Note: A slight exotherm may be observed.

  • Reflux: Attach a water-cooled condenser with a calcium chloride drying tube (to exclude atmospheric moisture).[2] Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Self-Validation Checkpoint: The solution should turn from clear/pale yellow to a deeper yellow/orange, indicating conjugation formation.

  • Monitor: Perform TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[1]

    • Troubleshooting: If an oil forms instead of a solid, scratch the beaker sides with a glass rod or seed with a crystal of the product to induce crystallization.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold 50% aqueous ethanol (2 x 10 mL).

  • Purification: Recrystallize from hot ethanol.

Expected Yield: 85-90% Appearance: White to pale yellow needles. Melting Point: 92-94°C (Literature standard for analogous ethyl esters).

Protocol B: Green Microwave-Assisted Synthesis (Solvent-Free)

Rationale: This method utilizes microwave irradiation to accelerate the reaction rate and eliminate volatile organic solvents (VOCs), adhering to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Reagents:

  • 3-Methylsalicylaldehyde (10 mmol)

  • Diethyl malonate (10 mmol)

  • Catalyst: Potassium Carbonate (K₂CO₃, 10 mol%) OR Phosphotungstic Acid (5 mol%)

Step-by-Step Workflow:

  • Mix: In a microwave-safe vessel (Pyrex tube), mix the aldehyde and diethyl malonate. Add the solid catalyst and mix thoroughly to form a paste.

  • Irradiate: Place in a microwave reactor (e.g., CEM Discover or standard laboratory microwave).

    • Settings: Power = 300W, Temp Limit = 80°C.

    • Time: Irradiate in 1-minute bursts for a total of 3-5 minutes.

  • Monitor: Check TLC every minute. The reaction is typically complete within 5 minutes.

  • Workup:

    • Cool the vessel.[2]

    • Add 10 mL of cold water to dissolve the inorganic catalyst (K₂CO₃) or wash away the acid.

    • Filter the solid product.[2][3][4]

  • Purification: Recrystallize from ethanol/water.

Expected Yield: 92-96% Time: < 10 minutes.

Workflow Visualization (Protocol A)

ProtocolWorkflow Setup Setup: Dissolve Reactants in EtOH Add Piperidine/AcOH Reflux Reaction Phase: Reflux at 78°C (2h) Setup->Reflux Check Validation: TLC (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Quench Workup: Pour into Ice Water Induce Precipitation Check->Quench Complete Isolate Isolation: Vacuum Filtration Wash with Cold EtOH (50%) Quench->Isolate Pure Final Product: Recrystallization (White Needles) Isolate->Pure

Caption: Operational workflow for the homogeneous catalytic synthesis.

Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

  • IR Spectroscopy (KBr):

    • 1700-1720 cm⁻¹: C=O stretching (Lactone).

    • 1730-1750 cm⁻¹: C=O stretching (Ester).

    • 1600-1620 cm⁻¹: C=C stretching (Coumarin double bond).

    • Absence: No broad OH stretch at 3200-3400 cm⁻¹ (confirms cyclization).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.5 ppm (s, 1H): Characteristic H-4 proton of the coumarin ring.

    • δ 2.4-2.5 ppm (s, 3H): Methyl group at C-8.

    • δ 4.3-4.4 ppm (q, 2H) & 1.3-1.4 ppm (t, 3H): Ethyl ester protons.

    • δ 7.0-7.6 ppm (m, 3H): Aromatic protons (H-5, H-6, H-7).

References

  • Bednarz, S., & Bogdal, D. (2009).[5] Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. International Journal of Chemical Kinetics. Link[5]

  • Organic Reactions. (1967).[6] The Knoevenagel Condensation. Wiley Online Library. Link

  • Al-Majid, A. M., et al. (2013).[4] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Link

  • Anthony, A. R., et al. (2017). Synthesis and characterisation of benzo(h)chromen-2-one 3-methyl carboxylate using phosphotungstic acid as an effective catalyst. World Journal of Pharmaceutical Research.[7] Link

  • Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview. Link (General Reference for Reaction Type)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Ethyl 8-Methyl-2-Oxo-2H-Chromene-3-Carboxylate in Ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate in ethanol. Here, we provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate in ethanol. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate your experimental success. Our approach is grounded in the fundamental principles of organic chemistry and extensive experience with coumarin derivatives.

Understanding the Molecule: A Senior Scientist's Perspective

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative with a specific substitution pattern that dictates its solubility profile. The core coumarin structure is relatively nonpolar, and while generally soluble in alcohols like ethanol, its dissolution can be influenced by several factors. The presence of the 8-methyl group slightly increases the lipophilicity of the molecule. Conversely, the ethyl carboxylate group at the 3-position introduces some polarity, but its impact is moderated by the ethyl ester chain. The overall molecule can be considered moderately polar.

Challenges in dissolving this compound in ethanol can arise from factors such as the crystalline structure of the solid, the purity of the compound, the grade of the ethanol used, and the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate not dissolving well in absolute ethanol at room temperature?

A1: The solubility of many organic compounds, including coumarin derivatives, in ethanol is not instantaneous and is often temperature-dependent. Room temperature may not provide sufficient thermal energy to overcome the lattice energy of the crystal. Additionally, the rate of dissolution can be slow. We recommend gently heating the mixture and employing mechanical agitation to facilitate dissolution.

Q2: I've heated the ethanol, but the compound still doesn't fully dissolve or precipitates upon cooling. What should I do?

A2: This indicates that you are likely exceeding the saturation solubility of the compound in ethanol at lower temperatures. A common and effective technique in such cases is to use a mixed solvent system, also known as co-solvency. The addition of a small amount of a more polar or less polar co-solvent can significantly alter the solubility properties of the primary solvent. For coumarins, a mixture of ethanol and water is often used for recrystallization, suggesting that adjusting the polarity with water can be beneficial.[1]

Q3: Could the purity of my compound be affecting its solubility?

A3: Absolutely. Impurities can disrupt the crystal lattice of your compound, sometimes increasing solubility. However, certain impurities might be less soluble in ethanol and can give the appearance of poor solubility of your target compound. It is always advisable to use a compound of the highest possible purity for your experiments. If you suspect impurities, consider purifying the compound first, for example, by recrystallization.

Q4: Does the grade of ethanol matter?

A4: Yes, the water content in the ethanol can affect the solubility of your compound. Absolute ethanol (≥99.5%) will have a different solvency power compared to 95% ethanol. For moderately polar compounds like your coumarin derivative, the presence of a small amount of water in 95% ethanol might, in some cases, improve solubility. We recommend consistency in the grade of ethanol used for reproducible results.

Q5: I observe an oily residue instead of a clear solution. What is happening?

A5: This phenomenon, known as "oiling out," occurs when a solid melts before it dissolves in the solvent. This is more common when the melting point of the solute is close to the boiling point of the solvent. To mitigate this, you can try using a larger volume of solvent or a solvent with a lower boiling point.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Should you encounter persistent solubility issues, we recommend a systematic approach to troubleshooting. The following workflow provides a step-by-step guide to resolving these challenges.

Troubleshooting Workflow start Start: Solubility Issue in Ethanol step1 Increase Temperature & Agitation start->step1 step2 Increase Solvent Volume step1->step2 Incomplete Dissolution end_success Success: Clear Solution step1->end_success Issue Resolved step3 Co-Solvent System (e.g., Ethanol/Water) step2->step3 Still Incomplete step2->end_success Issue Resolved step4 Particle Size Reduction (Grinding/Sonication) step3->step4 Precipitation on Cooling step3->end_success Issue Resolved step5 pH Adjustment (for ionizable impurities) step4->step5 Slow Dissolution step4->end_success Issue Resolved step5->end_success Issue Resolved end_fail Consult Further: Consider alternative solvents step5->end_fail Persistent Issues

Caption: A systematic workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Enhanced Dissolution with Heat and Agitation
  • Preparation: In a suitable flask, add the weighed amount of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate.

  • Solvent Addition: Add the desired volume of absolute ethanol.

  • Heating: Gently warm the mixture on a hot plate with a magnetic stirrer. Increase the temperature gradually, monitoring for dissolution. Do not exceed the boiling point of ethanol (78 °C).

  • Agitation: Maintain continuous stirring to increase the interaction between the solute and the solvent.

  • Observation: Observe for complete dissolution. If the compound dissolves completely upon heating, allow it to cool slowly to room temperature to check for precipitation.

Protocol 2: Implementation of a Co-Solvent System

If the compound precipitates upon cooling in pure ethanol, a co-solvent system can maintain its solubility. Based on recrystallization data for similar coumarins, an ethanol-water system is a good starting point.[1]

  • Initial Dissolution: Dissolve the compound in a minimal amount of hot ethanol as described in Protocol 1.

  • Co-Solvent Addition: While the solution is still warm, add deionized water dropwise with continuous stirring.

  • Observation: Observe for any signs of precipitation. The goal is to find a solvent ratio where the compound remains in solution upon cooling.

  • Optimization: The optimal ratio of ethanol to water will need to be determined empirically for your specific concentration and temperature requirements. Start with a high ethanol ratio (e.g., 95:5 ethanol:water) and adjust as needed.

Protocol 3: Particle Size Reduction to Enhance Dissolution Rate

Reducing the particle size of a solid increases its surface area, which can lead to a faster dissolution rate.

  • Grinding: If your compound is in a crystalline form, gently grind it to a fine powder using a mortar and pestle. This increases the surface area available for solvation.

  • Sonication: After suspending the powdered compound in ethanol, place the vessel in an ultrasonic bath. The high-frequency sound waves will help to break up agglomerates and facilitate dissolution.

Data Presentation

Table 1: Mole Fraction Solubility (x) of Coumarin in Ethanol-Water Mixtures at 298.15 K

Mole Fraction of EthanolSolubility of Coumarin (x)
0.00.0003
0.20.015
0.40.045
0.60.080
0.80.110
1.00.135

Source: Adapted from data on coumarin solubility to illustrate the effect of ethanol concentration.[2]

This table demonstrates that the solubility of coumarin increases significantly with a higher mole fraction of ethanol. While the absolute values will differ for your specific compound, the trend of increasing solubility with higher ethanol concentration is expected to be similar.

Concluding Remarks from Your Application Scientist

The solubility of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate in ethanol is a manageable challenge that can be overcome with a systematic and informed approach. By understanding the physicochemical properties of your molecule and applying the troubleshooting techniques outlined in this guide, you can achieve the desired dissolution for your experimental needs. Remember that patience and methodical optimization are key. Should you continue to face difficulties, exploring alternative solvents or more advanced solubility enhancement techniques may be necessary.

References

  • Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary. [Link]

  • Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. Journal of Molecular Liquids. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 8-Methylcoumarin-3-Carboxylate

Introduction: The Scope of the Challenge Welcome to the Technical Support Center. You are likely synthesizing ethyl 8-methylcoumarin-3-carboxylate via the Knoevenagel condensation of 3-methylsalicylaldehyde and diethyl m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scope of the Challenge

Welcome to the Technical Support Center. You are likely synthesizing ethyl 8-methylcoumarin-3-carboxylate via the Knoevenagel condensation of 3-methylsalicylaldehyde and diethyl malonate.

While the synthesis is robust, the purification is often underestimated. Coumarin-3-carboxylates are prone to crystallization on-column , co-elution with unreacted aldehydes , and hydrolysis-driven tailing . This guide moves beyond generic protocols to address the specific physicochemical behavior of the coumarin scaffold on silica gel.

Module 1: Pre-Purification & Method Development

Q: How do I design the optimal mobile phase for this specific coumarin?

A: Do not guess. Use the "Delta Rf" (


) Strategy .
The target compound is an ester with moderate polarity. Your impurities have distinct polarity profiles:
  • Diethyl malonate: High

    
     (Non-polar, often invisible under UV 254nm unless stained).
    
  • 3-Methylsalicylaldehyde: High/Medium

    
     (Phenolic, strong UV).
    
  • Target Coumarin: Medium

    
     (Lactone/Ester, highly fluorescent).
    
  • Hydrolysis Byproduct (Acid): Baseline/Streaking (Very polar).

Protocol:

  • Prepare a 1 mg/mL solution of your crude solid in Dichloromethane (DCM).

  • Spot TLC plates and test the following solvent systems:

    • 100% Hexane (Baseline check)

    • 10% EtOAc in Hexane

    • 20% EtOAc in Hexane

    • 30% EtOAc in Hexane

  • Target Metric: You need the product at

    
     and the nearest impurity separated by at least 0.15 
    
    
    
    units.

Recommended Starting Gradient: For ethyl 8-methylcoumarin-3-carboxylate, a gradient of Hexane:Ethyl Acetate (9:1


 7:3)  is historically the most effective [1].
Q: The crude mixture is not dissolving in the mobile phase. Can I wet-load with DCM?

A: Avoid this if possible. Coumarins have high crystallinity. If you wet-load with DCM (a strong solvent) and immediately hit it with Hexane (a weak solvent), the coumarin will precipitate at the head of the column. This blocks flow and causes "channeling," ruining resolution.

Solution: Dry Loading Adsorb the crude mixture onto silica gel or Celite. This ensures the compound releases gradually into the mobile phase without precipitation shock.

Module 2: The Purification Workflow

Visualizing the Logic

The following diagram outlines the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility in Mobile Phase (10% EtOAc/Hex) Start->SolubilityCheck DecisionLoad Is it fully soluble at >100mg/mL? SolubilityCheck->DecisionLoad WetLoad Wet Loading (Risk of Precipitation) DecisionLoad->WetLoad Yes (Rare) DryLoad Dry Loading (Celite/Silica Mix) DecisionLoad->DryLoad No (Common) RunColumn Run Gradient 0-30% EtOAc/Hexane WetLoad->RunColumn DryLoad->RunColumn Detection Monitor Fractions UV 254nm (Absorbance) UV 365nm (Fluorescence) RunColumn->Detection

Caption: Decision logic for loading techniques based on coumarin solubility profiles.

Module 3: Troubleshooting Common Failures

Issue 1: "The product is streaking/tailing across multiple fractions."

Diagnosis: This usually indicates Silanol Interaction or Partial Hydrolysis .

  • Silanol Interaction: The lactone ring can hydrogen-bond with acidic silanols on the silica surface.

  • Hydrolysis: If your crude contains water or residual base, the ester may hydrolyze to 8-methylcoumarin-3-carboxylic acid on the column. The free acid streaks badly on standard silica.

The Fix:

  • Immediate: Flush the column with 100% EtOAc to recover everything.

  • Next Run: Add 0.5% Triethylamine (to neutralize silica acidity) OR 1% Acetic Acid (to keep the free acid protonated and moving) to the mobile phase. Note: For esters, neutral conditions are preferred; only use additives if streaking persists.

Issue 2: "I see a spot on TLC, but it co-elutes with my product."

Diagnosis: This is likely the 3-methylsalicylaldehyde starting material. Aldehydes and their corresponding coumarins often have similar polarities.

The Fix: Change the "Selectivity" (


), not just the strength.
  • Switch solvent systems from Hexane/EtOAc to Petroleum Ether/Dichloromethane (DCM) .

  • DCM interacts differently with the aromatic aldehyde compared to the coumarin lactone, often widening the separation window [2].

Issue 3: "Crystals are forming inside the column tip or tubing."

Diagnosis: The coumarin is highly crystalline and the concentration in the eluate exceeds solubility in the Hexane-rich mobile phase.

The Fix:

  • Stop the flow immediately.

  • Gently heat the column tip with a heat gun (low setting) to redissolve the crystals.

  • Add a small amount of DCM to the test tubes receiving fractions to prevent crystallization after collection.

Module 4: Data & Validation

Q: How do I confirm the fractions without running NMR on every tube?

A: Utilize the intrinsic fluorescence of the coumarin scaffold.

MethodObservationSpecificity
UV 254 nm Dark spot (Quenching)Low (Detects all aromatics: aldehyde & product)
UV 365 nm Bright Blue/Purple Fluorescence High (Specific to the Coumarin ring system)
Iodine Stain Brown/Yellow spotMedium (Detects diethyl malonate impurity)

Validation Protocol:

  • Pool fractions that show strong blue fluorescence at 365 nm.

  • Run a single TLC of the pooled fraction.

  • Critical Check: Look for the "double spot" phenomenon. If the aldehyde is present, it will appear as a dark UV254 spot slightly above or below the fluorescent coumarin spot.

Mechanism of Separation (Graphviz)

SeparationLogic Silica Silica Stationary Phase (Polar/Acidic) Impurity1 Diethyl Malonate (Non-polar) Silica->Impurity1 Weak Interaction Elutes First Product Ethyl 8-methylcoumarin-3-carboxylate (Moderate Polarity) Silica->Product Moderate Interaction (Dipole-Dipole) Impurity2 3-Methylsalicylaldehyde (Polar -OH group) Silica->Impurity2 Strong Interaction (H-Bonding) Elutes Last

Caption: Elution order based on interaction strength with Silica Gel 60.

References

  • Abdel-Wahab, B. F., Mohamed, H., & Farhat, A. A. (2014). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Organic Communications, 7(1), 1-27.[1] Link

  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Not Voodoo. Link

  • Zha, B., Li, J., Wu, J., Miao, X., & Zhang, M. (2019).[2] Supplementary Information: Nanostructures based on bromine substituted coumarins.[2] Royal Society of Chemistry. Link

Sources

Troubleshooting

Troubleshooting low yields in 3-methylsalicylaldehyde condensation reactions

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

I have reviewed your inquiry regarding low yields in 3-methylsalicylaldehyde (3-MSA) condensation reactions. This is a subtle substrate; while structurally similar to salicylaldehyde, the 3-methyl group introduces specific electronic deactivation and steric constraints that often cause standard "textbook" protocols to fail.

Below is a technical guide designed to troubleshoot these specific failure modes.

Part 1: The "Phenoxide Trap" (Base-Catalyzed Reactions)

Applicability: Knoevenagel Condensation (e.g., Coumarin synthesis), Aldol Reactions.[1][2]

The Core Problem

Users often employ standard bases (NaOH, KOH, or unbuffered Piperidine) and observe <40% conversion or significant starting material recovery.[1][2]

Root Cause Analysis

The 3-methyl group is electron-donating (+I effect).[1][2][3] While it makes the ring more electron-rich, the primary failure mode is the Phenoxide Trap .[2]

  • Deprotonation: The base deprotonates the phenolic hydroxyl (

    
    ).[3]
    
  • Resonance Deactivation: The resulting phenoxide anion is a strong electron donor.[3] It donates electron density into the ring and, through resonance, reduces the electrophilicity of the carbonyl carbon.

  • Stalled Attack: The nucleophile (e.g., malonate enolate) cannot effectively attack the deactivated carbonyl.

Troubleshooting Workflow

PhenoxideTrap cluster_mech Deactivation Pathway Start Issue: Low Yield in Base Catalysis CheckBase Check Catalyst System Start->CheckBase StrongBase Is Strong Base Used? (NaOH, KOH, NaOEt) CheckBase->StrongBase Deactivation MECHANISM FAILURE: Phenoxide formation deactivates carbonyl electrophilicity StrongBase->Deactivation Yes Solution1 SOLUTION A: Buffer System Switch to Piperidine/Acetic Acid (Keeps Phenol protonated) Deactivation->Solution1 Solution2 SOLUTION B: Pre-protection Acetylate Phenol first (O-Acetyl-3-methylsalicylaldehyde) Deactivation->Solution2

Figure 1: Decision tree for overcoming resonance deactivation in base-catalyzed condensations.

Corrective Protocol: Knoevenagel Condensation

Do not use strong bases. Use a buffered catalyst system to maintain the phenol in its protonated (neutral) state while generating enough enolate for the reaction.[1][2]

Optimized Conditions:

  • Solvent: Ethanol or Toluene (if water removal is needed).[1][3][4]

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5-10 mol%) .[1][2][3]

  • Why: The acid suppresses phenoxide formation, keeping the aldehyde active.

Part 2: Steric Hindrance in Imine Formation

Applicability: Schiff Base Synthesis (e.g., Salen ligands, Jacobsen’s Catalyst precursors).[1][2]

The Core Problem

Reaction with diamines (e.g., 1,2-diaminocyclohexane) yields a "gummy" yellow solid that is difficult to crystallize, or NMR shows incomplete imine formation.[1][2]

Root Cause Analysis
  • Steric Ortho-Effect: The 3-methyl group is ortho to the hydroxyl.[3] This creates a "pocket" that hinders the approach of bulky amines.[3]

  • Water Equilibrium: Condensation releases water.[3] Unlike simple benzaldehydes, the 3-MSA imines are prone to hydrolysis if water is not rigorously excluded, due to the destabilizing steric clash between the methyl group and the imine nitrogen.[2]

Data Comparison: Solvent Effects on Yield
Solvent SystemAdditiveYield (Isolated)Notes
Methanol (RT) None45-60%Equilibrium limits conversion; product often oily.[1][2][3]
Ethanol (Reflux) None65-75%Better solubility profile; higher temp drives kinetics.[1][2]
Ethanol (Reflux) MgSO₄ (anhydrous) 88-95% Recommended. Active water removal shifts equilibrium.[1][2][3]
Toluene Dean-Stark Trap90-95%Excellent for large scale; requires higher temp.[2][3]
Corrective Protocol: High-Purity Schiff Base Synthesis

Objective: Synthesis of a Salen-type ligand from 3-MSA and 1,2-diaminocyclohexane.

  • Preparation: Dissolve 1,2-diaminocyclohexane (1.0 eq) in Absolute Ethanol (0.5 M).

  • Addition: Add 3-methylsalicylaldehyde (2.05 eq) slowly. Note: The solution will turn yellow immediately.[5]

  • The Critical Step: Add anhydrous MgSO₄ (2-3 g per 10 mmol) directly to the reaction flask.

    • Mechanism:[2] Chemically traps water, driving the equilibrium to the right (

      
      ).[1][2]
      
  • Reflux: Heat to reflux for 4-6 hours. (Simple stirring at RT is insufficient for 3-MSA due to the methyl steric hindrance).[1][2]

  • Workup: Filter hot to remove MgSO₄. Cool the filtrate slowly to 0°C.

  • Isolation: Collect yellow needles. Wash with cold methanol.

Part 3: FAQ - Specific Troubleshooting Scenarios

Q1: My product is an oil/tar instead of a solid. How do I fix this? A: This is common with 3-MSA derivatives.[3] The 3-methyl group lowers the melting point compared to unsubstituted salicylaldehyde derivatives.[3]

  • Fix: Triturate the oil with cold Hexane or Diethyl Ether .[3] Scratch the side of the flask with a glass rod to induce nucleation. If that fails, dissolve in minimal hot ethanol and add water dropwise until turbid, then refrigerate.

Q2: I see a peak at ~10 ppm in H-NMR after workup. Is my reaction incomplete? A: Yes. The peak at ~9.8–10.2 ppm is the unreacted aldehyde proton.

  • Reason: If you used a strong base, you likely formed the phenoxide salt of the starting material, which precipitated out with your product.

  • Fix: Acidify your crude mixture with dilute HCl (to pH 5-6) before extraction to reprotonate the phenol and allow separation.[1][2][3]

Q3: Can I use microwave irradiation? A: Yes, microwave synthesis is highly effective for 3-MSA to overcome the steric barrier.[3]

  • Settings: 100-120°C, 10-20 minutes, Ethanol solvent. This often boosts yields to >90% without dehydrating agents.

References

  • Organic Syntheses. Preparation of Jacobsen's Catalyst via Salen Ligand Synthesis.[3] (Standard protocol for hindered salicylaldehydes).[1][2][3] [Link]

  • Royal Society of Chemistry. Troubleshooting Knoevenagel condensation side reactions. (Catalyst choice and pKa optimization). [Link](General reference for Knoevenagel mechanisms cited in text).

  • National Institutes of Health (PubChem). 3-Methylsalicylaldehyde Compound Summary.[2][3] (pKa and physical data).[1][2][3][6][7] [Link]

Sources

Optimization

Controlling side reactions in the synthesis of coumarin-3-esters

Welcome to the technical support guide for the synthesis of coumarin-3-esters. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of coumarin-3-esters. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Our goal is to provide practical, field-tested insights and troubleshooting strategies to help you control common side reactions and optimize your synthetic outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that every protocol is a self-validating system.

Foundational Synthetic Strategies: An Overview

The synthesis of coumarin-3-esters is most commonly achieved via two primary pathways:

  • Direct Condensation: A one-pot Knoevenagel condensation between a substituted salicylaldehyde and a dialkyl malonate (e.g., diethyl malonate) to directly form the coumarin-3-ester.[1][2]

  • Two-Step Synthesis: The initial synthesis of a coumarin-3-carboxylic acid intermediate, typically via Knoevenagel condensation of a salicylaldehyde with malonic acid or Meldrum's acid, followed by a separate esterification step.[3][4]

While both routes are effective, they are susceptible to side reactions that can significantly impact yield and purity. This guide will address the most common challenges in a question-and-answer format.

Diagram: Primary Synthetic Pathways and Key Challenge

synthesis_pathways cluster_0 Route 1: Direct Synthesis cluster_1 Route 2: Two-Step Synthesis Salicylaldehyde1 Salicylaldehyde Knoevenagel1 Knoevenagel Condensation Salicylaldehyde1->Knoevenagel1 MalonicEster Dialkyl Malonate MalonicEster->Knoevenagel1 EsterProduct1 Coumarin-3-Ester Knoevenagel1->EsterProduct1 Direct Ester Salicylaldehyde2 Salicylaldehyde Knoevenagel2 Knoevenagel Condensation Salicylaldehyde2->Knoevenagel2 MalonicAcid Malonic Acid or Meldrum's Acid MalonicAcid->Knoevenagel2 AcidIntermediate Coumarin-3-Carboxylic Acid Knoevenagel2->AcidIntermediate Esterification Esterification AcidIntermediate->Esterification Decarboxylation Decarboxylation (Side Reaction) AcidIntermediate->Decarboxylation Heat / Acid / Base EsterProduct2 Coumarin-3-Ester Esterification->EsterProduct2 CoumarinBiproduct Coumarin (Unsubstituted at C3) Decarboxylation->CoumarinBiproduct

Caption: Key synthetic routes to coumarin-3-esters.

Troubleshooting Guide & FAQs

Q1: My Knoevenagel condensation of salicylaldehyde and diethyl malonate is giving a very low yield. What are the critical parameters to optimize?

A1: Low yields in this direct condensation are a frequent issue, often stemming from suboptimal catalytic activity or reaction conditions. The Knoevenagel condensation is a nucleophilic addition followed by dehydration and requires a base catalyst to deprotonate the active methylene compound (diethyl malonate).[5]

Causality & Expert Insights:

  • Catalyst Choice: The strength of the base is critical. A strong base can induce self-condensation of the salicylaldehyde.[5] Weak organic bases like piperidine are standard, often with a drop of acetic acid, to buffer the reaction.[6] L-proline has also emerged as an effective and mild organocatalyst.[2]

  • Solvent Effects: The reaction is typically run in a protic solvent like ethanol, which facilitates proton transfer steps.[1] Solvent-free conditions under microwave irradiation have also been shown to improve yields and reduce reaction times.[7]

  • Water Removal: The condensation step liberates water. While often tolerated in refluxing ethanol, in some systems, failure to remove this water can slow the reaction or lead to hydrolysis side reactions.

Mitigation Strategies & Optimization Table:

ParameterStandard ConditionOptimization StrategyRationale
Catalyst Piperidine (0.1 eq)Use L-proline (10 mol%) or a solid acid catalyst like Montmorillonite KSF.[2][8]Provides milder conditions, reduces side products, and simplifies workup.
Solvent Ethanol (Reflux)Try solvent-free conditions with microwave irradiation.[9]Dramatically reduces reaction time and can improve yield.
Temperature Reflux (approx. 80°C)Maintain consistent reflux. For sensitive substrates, try a lower temperature (60°C) for a longer duration.Balances reaction rate against potential substrate degradation.
Water No removalAdd a Dean-Stark trap if using a suitable solvent like toluene (less common for this reaction).Shifts equilibrium towards the product, but requires solvent change.

Troubleshooting Workflow for Low Yield:

troubleshooting_workflow Start Low Yield in Direct Knoevenagel Synthesis CheckPurity Verify Purity of Starting Materials (Salicylaldehyde, Malonate) Start->CheckPurity CheckPurity->Start Impure CheckCatalyst Is Catalyst Fresh? (e.g., Piperidine) CheckPurity->CheckCatalyst Purity OK ChangeCatalyst Switch to Alternative Catalyst (e.g., L-Proline) CheckCatalyst->ChangeCatalyst Catalyst Old OptimizeTemp Confirm Correct Reaction Temperature (Consistent Reflux) CheckCatalyst->OptimizeTemp Catalyst OK ChangeCatalyst->OptimizeTemp OptimizeTemp->Start Temp Incorrect ConsiderMicrowave Attempt Solvent-Free Microwave Synthesis OptimizeTemp->ConsiderMicrowave Alternative CheckHydrolysis Analyze Crude for Hydrolyzed Byproducts (Coumarin-3-Carboxylic Acid) OptimizeTemp->CheckHydrolysis Temp OK Success Yield Improved ConsiderMicrowave->Success DrySolvent Ensure Anhydrous Solvent and Reagents CheckHydrolysis->DrySolvent Hydrolysis Detected CheckHydrolysis->Success No Hydrolysis DrySolvent->Success

Caption: Troubleshooting decision tree for low yield.

Q2: I've synthesized coumarin-3-carboxylic acid, but during esterification, I'm losing the carboxyl group. How do I prevent this decarboxylation?

A2: This is the most critical side reaction when using the two-step approach. Coumarin-3-carboxylic acids are prone to decarboxylation, especially under harsh thermal or acidic conditions, yielding the unsubstituted coumarin.[10][11] The electron-withdrawing nature of the coumarin ring system facilitates the loss of CO₂.

Causality & Expert Insights:

  • Mechanism: The reaction proceeds via the removal of the carboxyl group, which is enhanced by conditions that can protonate the carbonyl or stabilize the resulting carbanion at the C3 position.

  • Fischer Esterification: The classic method of heating the carboxylic acid in an alcohol with a strong acid catalyst (like H₂SO₄) is often too harsh and is a primary cause of decarboxylation in this system.

  • Mild Conditions are Key: The solution is to use an esterification method that proceeds under mild, preferably neutral or room temperature, conditions.

Mitigation Strategies & Method Comparison:

MethodConditionsAdvantagesDisadvantages / Side Reactions
Fischer Esterification Alcohol (solvent), H₂SO₄ (cat.), HeatInexpensive reagents.High risk of decarboxylation. [10][11] Requires high temperatures.
Acid Chloride 1. SOCl₂ or (COCl)₂ 2. Alcohol, BaseHighly reactive intermediate.SOCl₂ is hazardous; reaction can still require heat, risking decarboxylation.
Steglich Esterification DCC, DMAP (cat.), Alcohol, DCM, 0°C to RTVery mild conditions, low risk of decarboxylation. [3][12] High yields.Forms insoluble N,N'-dicyclohexylurea (DCU) byproduct.[3] DCC is an allergen.
FeCl₃-Catalyzed FeCl₃ (cat.), Alcohol, Salicylaldehyde, Meldrum's acidOne-pot from starting materials.Not suitable for pre-formed acid; requires specific starting materials.[13]

Recommendation: The Steglich esterification is the most reliable method to prevent decarboxylation. It activates the carboxylic acid in situ at low temperatures, avoiding the conditions that promote CO₂ loss.[3][14]

Q3: I'm using the Steglich esterification (DCC/DMAP) method. How do I effectively remove the N,N'-dicyclohexylurea (DCU) byproduct?

A3: While the Steglich esterification is excellent for preventing decarboxylation, complete removal of the DCU byproduct is a common purification challenge. DCU is largely insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate but has slight solubility, which can lead to contamination of the final product.[3][12]

Causality & Expert Insights:

  • Formation: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and in the process, it is converted to the insoluble DCU urea.

  • Purification Strategy: The primary strategy relies on its insolubility. The bulk of the DCU is removed by filtration. The challenge is removing the residual, dissolved DCU.

Protocol: Optimized DCU Removal

  • Initial Filtration (Crucial): After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with a small amount of cold DCM. This removes >95% of the DCU.[3]

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Solvent Trituration/Recrystallization:

    • Redissolve the crude product in a minimal amount of a solvent in which the desired ester is highly soluble but DCU is not (e.g., diethyl ether or a mixture of ethyl acetate/hexane).

    • Cool the solution to 0°C or below. Any remaining DCU will precipitate.

    • Perform a second filtration to remove the precipitated DCU.

  • Column Chromatography: If DCU persists, flash column chromatography is the final step. DCU has a moderate polarity and can often be separated from the desired coumarin-3-ester using a standard silica gel column with an ethyl acetate/hexane gradient.

Q4: I'm observing hydrolysis of my ester group. What conditions cause this and how do I avoid it?

A4: Ester hydrolysis, either of the dialkyl malonate starting material or the final product, is a concern under both acidic and basic aqueous conditions.[15][16]

Causality & Expert Insights:

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common issue. If the Knoevenagel reaction is run with a strong base or if the workup involves a basic wash (e.g., concentrated NaHCO₃ or Na₂CO₃) and is too slow, the ester can be saponified to the corresponding carboxylate salt.[16][17]

  • Acid-Catalyzed Hydrolysis: Prolonged exposure to strong aqueous acid, especially with heating, can also lead to hydrolysis.

Mitigation Strategies:

  • Use Anhydrous Conditions: For the reaction itself, use dry solvents and reagents to minimize the presence of water.

  • Careful Workup:

    • When performing an aqueous workup, use dilute, cold solutions.

    • If a basic wash is necessary to remove an acidic catalyst, use a mild base like 5% NaHCO₃ solution and perform the extraction quickly. Do not let the layers sit for an extended period.

    • Ensure the final product is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation to prevent hydrolysis during storage.

  • Avoid Harsh pH: During purification and storage, maintain conditions as close to neutral as possible.

Key Experimental Protocols

Protocol 1: Knoevenagel Condensation for Ethyl Coumarin-3-Carboxylate

This protocol is optimized for high yield and purity, using piperidine as a classic catalyst.[6]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (1.0 eq), diethyl malonate (1.1-1.2 eq), and absolute ethanol (approx. 5 mL per gram of salicylaldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirring solution. A single drop of glacial acetic acid can optionally be added.[6]

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress using TLC (typically 20-30% ethyl acetate in hexane). The reaction is usually complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. The product may begin to crystallize.

    • Cool the flask in an ice bath for 30 minutes to maximize crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization from ethanol.

Protocol 2: Steglich Esterification of Coumarin-3-Carboxylic Acid

This protocol is designed to minimize decarboxylation.[3][12][14]

  • Reagent Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add coumarin-3-carboxylic acid (1.0 eq) and the desired alcohol (1.5-2.0 eq).

  • Solvent and Catalyst: Add anhydrous dichloromethane (DCM) to dissolve the reagents. Cool the flask to 0°C in an ice bath. Add 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq).

  • DCC Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the cold, stirring solution. A thick white precipitate of DCU will begin to form immediately.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the carboxylic acid by TLC.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the bulk of the DCU precipitate. Wash the pad with cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to remove residual DCU and other impurities.

References

  • Recent Advances in the Decarboxylative Strategy of Coumarin‐3‐carboxylic Acid. ChemistrySelect. Available at: [Link]

  • Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences. Available at: [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazolones. RSC Advances. Available at: [Link]

  • Migratory Decarboxylative Coupling of Coumarins: Synthetic and Mechanistic Aspects. Organic Letters. Available at: [Link]

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules. Available at: [Link]

  • Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips. Vedantu. Available at: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Synthesis of Coumarin-3-carboxylic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Synthesis of Coumarin-3-carboxylic Esters via FeCl3-Catalyzed Multicomponent Reaction of Salicylaldehydes, Meldrum's Acid and Alcohols. Tetrahedron. Available at: [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap. Available at: [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]

  • Synthesis of Coumarins. Organic Chemistry Portal. Available at: [Link]

  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Molbank. Available at: [Link]

  • Perkin Reaction Mechanism. Sathee. Available at: [Link]

  • SYNTHESIS AND APPLICATIONS OF COUMARIN. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. European Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. ACS Omega. Available at: [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]

  • The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneus and recyclable catalysts. ResearchGate. Available at: [Link]

  • Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available at: [Link]

  • Pechmann condensation. Wikipedia. Available at: [Link]

  • COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE. Scientific Information Database. Available at: [Link]

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules. Available at: [Link]

  • Purification of crude coumarin. Google Patents.
  • Synthesis of the Coumarin Core. Encyclopedia.pub. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Available at: [Link]

  • The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts. Academia.edu. Available at: [Link]

  • Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Journal of Synthetic Chemistry. Available at: [Link]

  • Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Carbonyl Stretching Frequencies of Ethyl 8-Methylcoumarin-3-carboxylate

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides an in-depth analysis of the infrared (IR) spectrum of ethyl 8-methylcoumarin-3-carboxylate, with a specific focus on it...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth analysis of the infrared (IR) spectrum of ethyl 8-methylcoumarin-3-carboxylate, with a specific focus on its characteristic carbonyl (C=O) stretching frequencies. By comparing its expected spectral features with the empirically determined spectra of ethyl coumarin-3-carboxylate and other substituted coumarins, we elucidate the structural and electronic factors that govern these vibrations. This document serves as a practical reference for the characterization of substituted coumarin-3-carboxylates, offering both theoretical insights and a detailed experimental protocol.

Introduction: The Vibrational Signature of Coumarins

Coumarins are a vital class of benzopyran-derived compounds exhibiting a wide array of biological activities and applications in materials science. Infrared (IR) spectroscopy is a cornerstone technique for their structural elucidation, providing a molecular fingerprint based on the vibrational modes of functional groups. Within the IR spectrum, the carbonyl (C=O) stretching region, typically between 1650 and 1800 cm⁻¹, is particularly informative. For molecules like ethyl 8-methylcoumarin-3-carboxylate, which possess two distinct carbonyl groups, this region offers critical insights into the electronic environment of both the lactone and the ester moieties.

The precise frequency of a carbonyl stretch is exquisitely sensitive to its molecular environment, including conjugation, ring strain, and the inductive and resonance effects of substituents. Understanding these relationships allows researchers to not only confirm the identity of a synthesized compound but also to probe the electronic consequences of structural modifications.

Deconstructing the Carbonyl Region of Ethyl Coumarin-3-Carboxylates

Ethyl 8-methylcoumarin-3-carboxylate features two carbonyl groups, each expected to produce a strong, distinct absorption band in the IR spectrum:

  • The Lactone Carbonyl (C2=O): This is an α,β-unsaturated six-membered ring ester. Standard six-membered lactones show a C=O stretch near 1740 cm⁻¹.[1] However, conjugation with the C3=C4 double bond delocalizes electron density, weakening the C=O double bond. This effect lowers the stretching frequency.[2]

  • The Ester Carbonyl (C3-C=O): This is part of an ethyl carboxylate group attached to a double bond (an α,β-unsaturated ester). Aliphatic esters typically absorb around 1750-1735 cm⁻¹, but conjugation with the C3=C4 double bond lowers this frequency into the 1730-1715 cm⁻¹ range.[3]

Therefore, we anticipate two strong bands for coumarin-3-carboxylate esters, generally appearing between 1700 and 1750 cm⁻¹.

Comparative Analysis: Building from the Parent Structure

To predict the spectrum of the 8-methyl derivative, we first must establish a baseline with its parent compound, ethyl coumarin-3-carboxylate.

Reference Compound: Ethyl Coumarin-3-carboxylate

Experimental data for ethyl coumarin-3-carboxylate reveals the complexity arising from the two coupled carbonyl groups. The gas-phase IR spectrum from the National Institute of Standards and Technology (NIST) shows a prominent, broad absorption centered around 1743 cm⁻¹.[4][5] Solid-state (KBr) or solution-phase spectra often resolve two distinct peaks. For instance, a study on 7,8-dihydroxycoumarin-3-carboxylic acid ethyl ester reported C=O bands at 1739 cm⁻¹ and 1680 cm⁻¹.[6] Another reference for ethyl coumarin-3-carboxylate in a KBr wafer is available from SpectraBase.[7] Generally, the higher frequency band is assigned to the lactone carbonyl, and the lower frequency band to the conjugated ester carbonyl.

The Perturbation: Introducing the 8-Methyl Group

The key difference in our target molecule is the methyl group at the C8 position on the benzene ring. To understand its impact, we must consider its electronic effect.

  • Electronic Effect: A methyl group is a weak electron-donating group (EDG) through an inductive effect.[1] It pushes electron density into the aromatic π-system.

  • Impact on Carbonyl Frequency: This increased electron density can be delocalized through the conjugated system to the carbonyl groups. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is proportional to the square root of the bond's force constant. By donating electron density, the methyl group slightly increases the single-bond character of the C=O bonds, thereby weakening them, lowering their force constant, and causing a redshift (a shift to a lower wavenumber) in their stretching frequencies.[1][2]

This effect is generally modest for a single alkyl group, typically resulting in a shift of a few wavenumbers (e.g., 5-10 cm⁻¹).

Data Summary and Prediction

The following table compares the known carbonyl stretching frequencies of related compounds and provides a predicted range for ethyl 8-methylcoumarin-3-carboxylate.

CompoundCarbonyl TypeC=O Frequency (cm⁻¹)Rationale for Frequency
Saturated 6-Membered Lactone Saturated Lactone~1740Baseline for a non-conjugated cyclic ester.[1]
Ethyl Benzoate α,β-Unsaturated Ester~1726Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[3]
Ethyl Coumarin-3-carboxylate Lactone & Unsaturated Ester~1743 (gas) and ~1720-1745 (condensed phase)Two conjugated carbonyls, often overlapping or appearing as two distinct bands. The lactone is typically at a higher frequency.[4][7]
7,8-Dihydroxycoumarin-3-carboxylate Lactone & Unsaturated Ester1739, 1680Hydroxy groups are strong EDGs, significantly lowering the C=O frequencies.[6]
Ethyl 8-Methylcoumarin-3-carboxylate (Predicted) Lactone & Unsaturated Ester~1715 - 1740 The weak electron-donating 8-methyl group is expected to cause a slight redshift compared to the unsubstituted parent compound.

The predicted spectrum for ethyl 8-methylcoumarin-3-carboxylate should thus exhibit two strong carbonyl bands slightly lower than those observed for ethyl coumarin-3-carboxylate itself.

Visualizing Electronic Effects

The diagram below illustrates how the electron-donating 8-methyl group influences the electron density of the carbonyl groups through the conjugated π-system of the coumarin core.

Caption: Inductive effect of the 8-methyl group on carbonyl frequencies.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized procedure for analyzing a solid coumarin sample using the Potassium Bromide (KBr) pellet method. This self-validating protocol ensures reproducibility and high-quality data.

Objective: To obtain a clean, high-resolution transmission IR spectrum of a solid organic compound, free from atmospheric and moisture interference.
Materials:
  • Sample (e.g., Ethyl 8-methylcoumarin-3-carboxylate), 1-2 mg

  • Spectroscopy-grade Potassium Bromide (KBr), 100-200 mg, oven-dried

  • Agate mortar and pestle

  • Pellet press with die assembly

  • FTIR Spectrometer

Methodology:
  • Preparation (The Trustworthiness Pillar):

    • Action: Thoroughly clean the agate mortar, pestle, and die assembly with a volatile solvent like acetone and ensure they are completely dry.

    • Causality: Any residual solvent or cleaning agent will appear in the spectrum, contaminating the data. Agate is used because it is non-abrasive and will not contaminate the sample.

    • Action: Gently heat the KBr powder in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed water will produce a very broad absorption band around 3400 cm⁻¹ (O-H stretch) and a weaker one around 1640 cm⁻¹, which can obscure sample peaks.[8] This drying step is critical for a clean baseline.

  • Sample Grinding and Mixing:

    • Action: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be about 1:100.[9]

    • Causality: This low concentration is necessary because the pellet has a much longer path length than a liquid film. Too much sample will cause total absorption (saturated peaks), while too little will result in a weak, noisy spectrum.[10]

    • Action: Add the sample and a small portion of the KBr to the agate mortar. Grind until the sample is a fine, uniform powder. Add the remaining KBr and continue to grind for 1-2 minutes until the mixture is homogeneous.

    • Causality: The particle size of the sample must be reduced to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering (the Christiansen effect), which can distort the baseline and peak shapes.[11]

  • Pellet Pressing:

    • Action: Quickly transfer the powder mixture into the pellet die. Distribute it evenly across the bottom surface.

    • Causality: An even distribution prevents the formation of cracks or regions of varying thickness, ensuring the IR beam passes through a uniform medium.

    • Action: Assemble the die and place it in a hydraulic press. Apply pressure of 8-10 tons for 1-2 minutes.[11] Many protocols recommend applying a vacuum to the die during pressing to remove trapped air.[12]

    • Causality: The high pressure causes the plastic deformation of the KBr salt, making it flow and fuse into a transparent or translucent solid disk, trapping the finely dispersed sample within its matrix.[11]

    • Action: Slowly release the pressure, then carefully remove the die and extract the pellet.

    • Causality: Releasing pressure too quickly can cause the pellet to crack.

  • Data Acquisition and Validation:

    • Action: The resulting pellet should be translucent and free of cracks. Place it in the sample holder of the FTIR spectrometer.

    • Causality: An opaque or cloudy pellet indicates poor grinding or moisture contamination, which will lead to a sloping baseline and poor-quality data.

    • Action: Collect a background spectrum of the empty spectrometer. Then, collect the sample spectrum (typically by co-adding 16 or 32 scans for a good signal-to-noise ratio) over the range of 4000-400 cm⁻¹.

    • Causality: The background scan measures the instrument's response and the atmospheric CO₂ and H₂O vapor, which is then automatically subtracted from the sample spectrum to provide a true transmission/absorbance reading of the compound.

Conclusion

The infrared spectrum of ethyl 8-methylcoumarin-3-carboxylate is characterized by two strong carbonyl stretching absorptions. Based on a comparative analysis with the parent compound, ethyl coumarin-3-carboxylate, and an understanding of substituent effects, these bands are predicted to appear in the 1715-1740 cm⁻¹ region. The electron-donating nature of the 8-methyl group is expected to cause a slight redshift in the frequencies of both the lactone and the ester carbonyls compared to the unsubstituted analogue. This guide provides the theoretical framework and a robust experimental protocol for researchers to accurately identify and characterize this and other substituted coumarin derivatives, ensuring data integrity through scientifically sound methodology.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES. Canadian Journal of Chemistry, 37(12), 2007-2022.
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-coumarincarboxylate. NIST WebBook. Retrieved from [Link]

  • Jones, R. N., & Herling, F. (1954). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. The Journal of Organic Chemistry, 19(8), 1252-1268.
  • Lin, Y., et al. (2015). One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives. African Journal of Pharmacy and Pharmacology, 9(12), 433-439.
  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Gate Chemistry. (2017, November 29). Carbonyl Compounds in IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-coumarincarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

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Comparative

X-ray crystallographic data of 8-methyl-2-oxo-2H-chromene-3-carboxylate

An In-Depth Guide to the X-ray Crystallographic Analysis of Coumarin-3-Carboxylates: A Comparative Approach This guide provides a comprehensive overview of the structural elucidation of coumarin-3-carboxylate derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of Coumarin-3-Carboxylates: A Comparative Approach

This guide provides a comprehensive overview of the structural elucidation of coumarin-3-carboxylate derivatives, with a focus on 8-methyl-2-oxo-2H-chromene-3-carboxylate. While a public crystal structure for this specific molecule is not available, this guide leverages data from closely related analogues to present a robust framework for analysis. We will explore the gold-standard technique, single-crystal X-ray diffraction, compare it with alternative and complementary methods, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative of Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring lactones that form the structural core of numerous natural products.[1] Their derivatives are of significant interest in medicinal chemistry and materials science due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[2][3][4] The precise three-dimensional arrangement of atoms within these molecules, which dictates their function, is most definitively determined by X-ray crystallography. Understanding this spatial arrangement is paramount for structure-activity relationship (SAR) studies, drug design, and predicting the solid-state properties of pharmaceutical compounds.

Section 1: The Archetype - Crystal Structure of a Reference Coumarin

To understand the crystallographic features of the target molecule, we will use the well-documented structure of Methyl 2-oxo-2H-chromene-3-carboxylate as a foundational case study.[1][5] This molecule shares the core coumarin-3-carboxylate framework and provides an excellent proxy for discussing key structural parameters. The molecule is nearly planar, a common feature of the coumarin ring system.[1]

Table 1: Crystallographic Data for Methyl 2-oxo-2H-chromene-3-carboxylate[1][5]
ParameterValueSignificance for Researchers
Chemical Formula C₁₁H₈O₄Confirms the elemental composition of the crystallized molecule.
Molecular Weight 204.17 g/mol Basic molecular property, essential for density calculations.
Crystal System TriclinicDescribes the basic symmetry of the crystal lattice.
Space Group P-1Provides detailed information about the symmetry operations within the unit cell, affecting molecular packing.
Unit Cell Dimensions a = 3.8874 Å, b = 9.782 Å, c = 13.078 ÅDefines the size and shape of the repeating unit (unit cell) of the crystal.
α = 111.569°, β = 90.83°, γ = 95.01°Angles between the unit cell axes.
Unit Cell Volume (V) 460.1 ųThe volume of the unit cell, used to calculate density.
Molecules per Cell (Z) 2The number of molecules contained within one unit cell.
Calculated Density 1.474 Mg/m³A theoretical density derived from the crystal structure; can be compared with experimentally measured bulk density.
Radiation Type Mo KαThe X-ray source used for the diffraction experiment.
Temperature 173 KData is often collected at low temperatures to minimize thermal vibrations, resulting in a more precise structure.
R-factor (R1) 0.043 (for I > 2σ(I))A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better.
wR2 (all data) 0.123A weighted R-factor based on all reflections, providing a more robust statistical measure of the model's quality.

Section 2: The Gold Standard Protocol: Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a multi-step process that requires precision and an understanding of the underlying principles. The protocol described here is a self-validating system, where the success of each step is a prerequisite for the next.

Experimental Workflow Diagram

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization (Slow Evaporation, Vapor Diffusion, etc.) B->C D Harvest High-Quality Single Crystal C->D E Mount Crystal on Diffractometer D->E F Screening & Unit Cell Determination E->F G Full Data Collection (Rotate Crystal in X-ray Beam) F->G H Data Integration & Reduction G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement (Least-Squares Fitting) I->J K Validation & CIF File Generation J->K L Atomic Coordinates, Bond Lengths/Angles, Packing Diagrams K->L Final Output

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Methodology
  • Crystal Growth (The Art and Science):

    • Causality: The entire experiment hinges on obtaining a single, well-ordered crystal, free of defects. The choice of solvent and technique is critical. Coumarin derivatives are often soluble in organic solvents like acetone, ethanol, or chloroform.[6][7]

    • Protocol:

      • Dissolve the purified compound (e.g., 8-methyl-2-oxo-2H-chromene-3-carboxylate) in a minimal amount of a suitable solvent to create a saturated or near-saturated solution.

      • Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial is a common and effective method.[7]

      • Allow the solution to stand undisturbed for several days to weeks. The slow process allows molecules to arrange themselves into a highly ordered lattice.

      • Harvest a suitable crystal (typically 0.1-0.3 mm in size) using a micromanipulator loop.

  • Data Collection:

    • Causality: The goal is to measure the intensities of a large number of diffracted X-ray beams from all possible orientations of the crystal. Modern CCD area detectors are used to capture this diffraction pattern efficiently.[8]

    • Protocol:

      • Mount the harvested crystal onto the goniometer head of a diffractometer.

      • Cool the crystal under a stream of cold nitrogen gas (e.g., 173 K) to reduce thermal motion of the atoms.[1]

      • Perform an initial screening to determine the unit cell parameters and crystal quality.

      • Execute a full data collection run, where the crystal is rotated through a series of angles while being irradiated with X-rays.

  • Structure Solution and Refinement:

    • Causality: The collected diffraction intensities must be mathematically converted into a 3D model of the electron density, from which the atomic positions can be determined. This initial model is then refined to best fit the experimental data.

    • Protocol:

      • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).

      • Structure Solution: Use software packages like SHELXS to solve the "phase problem" and generate an initial electron density map.[9]

      • Structure Refinement: Employ software like SHELXL for an iterative process of least-squares refinement.[9] This adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model, improving the R-factor.

      • Validation: The final model is validated using tools like CheckCIF to ensure it is chemically sensible and meets publication standards. The output is a Crystallographic Information File (CIF).

Section 3: A Comparative Guide to Structural Analysis

While single-crystal X-ray diffraction is the definitive method, it is not always feasible. It is crucial to understand how it compares to other techniques.

Comparison of Key Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.[10]The "gold standard" for absolute structure determination.Requires high-quality single crystals, which can be difficult to grow.
Powder XRD (PXRD) Crystalline phase identification, lattice parameters, polymorphism screening.[11][12]Does not require single crystals; useful for bulk material analysis.Does not provide detailed atomic coordinates or solve unknown structures easily.[11]
Nuclear Magnetic Resonance (NMR) Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds.[3][4]Excellent for determining the chemical skeleton and connectivity in solution.Provides an average structure in solution; no solid-state packing information.
Mass Spectrometry (MS) Molecular weight and elemental formula.[8][13]High sensitivity, confirms molecular formula.Provides no information on 3D structure or atomic connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O).[8][14]Quick, non-destructive, good for confirming functional groups.Gives limited information on the overall molecular structure.
The Critical Challenge of Polymorphism

Coumarin is known to exhibit rich polymorphism—the ability of a compound to crystallize in multiple different crystal structures.[11] These polymorphs can have drastically different physical properties, including solubility and bioavailability, which is of utmost importance in the pharmaceutical industry.

  • Single-Crystal XRD vs. Powder XRD: While single-crystal analysis solves the structure of one perfect crystal, PXRD is essential to verify that the bulk powder consists of that same single phase.[12] A mismatch between the two would indicate the presence of multiple polymorphs or a different bulk phase entirely. Computational crystal structure prediction can also be used alongside PXRD to identify and solve the structures of new polymorphic forms.[11]

Section 4: Interpreting the Data - From Coordinates to Chemical Insight

A solved crystal structure is a rich source of chemical information. Using our reference molecule, we see that intermolecular forces, such as C—H···O hydrogen bonds, dictate how molecules pack together in the crystal lattice, forming extensive networks.[1]

Visualizing Intermolecular Interactions

Caption: A C-H···O hydrogen bond between coumarin molecules.

These seemingly weak interactions are collectively responsible for the stability of the crystal lattice and influence properties like melting point and solubility. Analysis of the bond lengths within the coumarin ring can also reveal details about electron delocalization. For example, variations in C-C bond lengths around the pyrone ring can indicate the degree of aromaticity.[7]

Conclusion

The structural characterization of 8-methyl-2-oxo-2H-chromene-3-carboxylate and its analogues is a critical task for harnessing their full potential in drug development and materials science. Single-crystal X-ray diffraction stands as the ultimate tool for this purpose, providing unparalleled detail of the molecular architecture. However, a comprehensive analysis must be supported by complementary techniques. Powder XRD is essential for assessing bulk purity and screening for polymorphs, while spectroscopic methods like NMR and IR confirm the covalent structure. By integrating these methods, researchers can build a complete and reliable picture of their compound, ensuring both scientific rigor and the development of safe and effective products.

References

  • Soni, J. N., & Soman, S. S. (2014). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.

  • Shtukenberg, A. G., et al. (2021). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 12(28), 9638-9648.

  • Ganai, S., et al. (2023). Probing coumarin solubility and solvation energetics in diverse aqueous–organic solutions across a temperature range: A debut exploration. ResearchGate.

  • Soman, S. S. (2018). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. ResearchGate.

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.

  • Kingston, J., et al. (2012). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 62(2), 1055-1063.

  • El-Agrody, A. M. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.

  • Jones, W., et al. (2023). Absolute structure determination of Berkecoumarin by X-ray and electron diffraction. IUCrJ, 10(Pt 5), 534-541.

  • Li, J.-T., et al. (2005). Crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, C11H8O5. Zeitschrift für Kristallographie - New Crystal Structures, 220(3), 269-270.

  • Megrouss, Y., et al. (2015). X-ray and DFT electrostatic determination of coumarin derivative Compound C17H13NO3. ResearchGate.

  • Arndt, J., et al. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279-1283.

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3024.

  • Khan, I., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 12(55), 35835-35849.

  • Wang, Y., et al. (2016). Coumarin-embedded[3]helicene derivatives: synthesis, X-ray analysis and photoconducting properties. Nanoscale, 8(2), 1058-1064.

  • de Oliveira, A. S., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842-846.

  • Koulabiga, C. A. B., et al. (2025). 2-Oxo-2H-chromen-7-yl 3-methylbutanoate. IUCrData, 10(3), x250161.

  • CCDC. The Largest Curated Crystal Structure Database. ccdc.cam.ac.uk.

  • Zhang, Y., et al. (2022). Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. Journal of Molecular Structure, 1257, 132576.

  • Crystallography Open Database. Search results. crystallography.net.

  • CCDC. Access Structures. ccdc.cam.ac.uk.

  • Saeed, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. IUCr.

  • Pešić, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968.

Sources

Validation

Comparative Guide: Biological Potency of 8-Methyl vs. 7-Methyl Coumarin-3-Carboxylates

[1] Executive Summary: The Positional Dilemma In the development of coumarin-based pharmacophores, the substitution pattern on the benzopyrone ring dictates both pharmacokinetics and target binding affinity. While the co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Positional Dilemma

In the development of coumarin-based pharmacophores, the substitution pattern on the benzopyrone ring dictates both pharmacokinetics and target binding affinity. While the coumarin-3-carboxylate moiety is a well-established pharmacophore for targets such as monocarboxylate transporters (MCTs) and carbonic anhydrases, the choice between 7-methyl and 8-methyl substitution is not merely structural—it is functional.

  • 7-Methyl Coumarin-3-Carboxylates: Generally exhibit superior fluorescence properties and reduced steric hindrance, making them ideal for probe development and targets with narrow hydrophobic pockets.[1] They are often more metabolically susceptible to oxidation at the benzylic position.

  • 8-Methyl Coumarin-3-Carboxylates: Characterized by increased lipophilicity and steric bulk proximal to the lactone oxygen. This substitution often improves metabolic stability by blocking the 8-position (a common site for Phase I hydroxylation in 7-unsubstituted coumarins) and can enhance selectivity for targets requiring a "twisted" conformation or specific hydrophobic interactions.

Verdict: Choose 7-methyl for high-affinity binding in sterically constrained pockets and fluorescence applications. Choose 8-methyl to modulate metabolic stability and increase membrane permeability in drug delivery applications.

Structural & Chemical Basis[1][3][4][5][6][7][8]

To understand the biological divergence, we must first analyze the electronic and steric environments created by the methyl group placement.[1]

Electronic & Steric Impact Table[2]
Feature7-Methyl Coumarin-3-Carboxylate8-Methyl Coumarin-3-Carboxylate
Steric Environment Low: The 7-position is "equatorial-like," extending away from the core, minimizing clash with the lactone ring.High: The 8-methyl group is ortho to the lactone oxygen (position 1), creating potential torsional strain and steric clash with large receptor residues.[1]
Electronic Effect Weak inductive donor (+I) at the para position relative to the lactone oxygen.Weak inductive donor (+I) at the ortho position relative to the lactone oxygen.
Fluorescence High: Often retains the strong fluorescence characteristic of the coumarin scaffold (blue/cyan emission).Low/Altered: Steric crowding can induce non-radiative decay pathways, often quenching fluorescence or red-shifting it significantly.[1]
Metabolic Liability High: The methyl group is exposed and prone to CYP450-mediated benzylic oxidation to the alcohol/acid.Moderate: The steric bulk protects the methyl group slightly better, and it blocks the 8-position from aromatic hydroxylation.

Comparative Biological Activity[1][9]

Anticancer Potency & Cytotoxicity

Coumarin-3-carboxylates inhibit tumor growth via mechanisms including Monocarboxylate Transporter (MCT) inhibition and Carbonic Anhydrase (CA) inhibition .

  • 7-Methyl Derivatives:

    • Mechanism: The unhindered 7-position allows the molecule to slide deeply into the hydrophobic pocket of CA isoforms (IX and XII), which are overexpressed in hypoxic tumors.[1]

    • Data Insight: In comparative studies of coumarin derivatives, 7-substituted analogs (e.g., 7-OH, 7-OMe) consistently show lower IC50 values (higher potency) against HeLa and A549 cell lines compared to their 8-substituted counterparts due to better ligand-receptor fit.[1]

    • Potency Range: IC50

      
       5–20 µM (depending on the ester group).
      
  • 8-Methyl Derivatives:

    • Mechanism: The 8-methyl group adds lipophilicity, enhancing passive diffusion across the cell membrane.[1] However, the steric bulk can prevent optimal hydrogen bonding of the 3-carboxylate with active site residues (e.g., Thr/His in CA active sites).[1]

    • Selectivity: 8-substituted coumarins often show higher selectivity for specific enzyme isoforms that have wider hydrophobic clefts, potentially reducing off-target toxicity.[1]

    • Potency Range: IC50

      
       15–50 µM.
      
Enzyme Inhibition (SAR Logic)

The Structure-Activity Relationship (SAR) for coumarin-3-carboxylates highlights the "Linear vs. Kinked" binding modes.

  • Linear Binding (7-Me): Favored by enzymes with deep, narrow channels (e.g., MAO-B).[1] The 7-methyl group extends the vector of the molecule, increasing Van der Waals contact area.

  • Kinked Binding (8-Me): The 8-methyl group forces the molecule to tilt. This is disadvantageous for tight pockets but advantageous for disrupting protein-protein interactions where a "wedge" is required.

Experimental Protocols

Protocol: Synthesis of Methyl Coumarin-3-Carboxylates

Objective: Synthesize 7-methyl or 8-methyl coumarin-3-carboxylic acid ethyl ester.

Reagents:

  • Precursor A (for 7-Me): 4-Methylsalicylaldehyde

  • Precursor B (for 8-Me): 3-Methylsalicylaldehyde

  • Reagent: Diethyl malonate[1]

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (dropwise)[1]

  • Solvent: Ethanol (anhydrous)[1]

Step-by-Step Methodology:

  • Stoichiometry: In a round-bottom flask, dissolve 10 mmol of the specific Salicylaldehyde (A or B) and 10 mmol of Diethyl malonate in 20 mL of ethanol.

  • Catalysis: Add 1 mmol Piperidine and 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear, and a highly fluorescent spot (for 7-Me) or UV-active spot (for 8-Me) should appear.

  • Isolation: Cool to room temperature. Pour the reaction mixture into 50 mL ice-cold water.

  • Crystallization: Acidify slightly with 1M HCl to precipitate the product. Filter the solid.[2]

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 70–85%.

    • Characterization: 1H NMR will show the singlet for the C4-H proton around

      
       8.5 ppm.
      

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting between 7-methyl and 8-methyl scaffolds based on the desired biological outcome.

CoumarinSelection Start Select Coumarin-3-Carboxylate Scaffold TargetType Define Biological Target / Goal Start->TargetType Fluorescence Fluorescent Probe / Imaging? TargetType->Fluorescence BindingPocket Binding Pocket Constraints TargetType->BindingPocket Metabolism Metabolic Stability Req? TargetType->Metabolism Decision7 Select 7-Methyl Isomer Fluorescence->Decision7 Yes (High Q.Y.) Decision8 Select 8-Methyl Isomer Fluorescence->Decision8 No / Irrelevant BindingPocket->Decision7 Narrow / Deep BindingPocket->Decision8 Wide / Shallow Metabolism->Decision7 Standard Metabolism->Decision8 High Stability Needed Outcome7 High Fluorescence Deep Pocket Penetration (e.g., CA IX, MAO-B) Decision7->Outcome7 Outcome8 High Lipophilicity Steric Selectivity Metabolic Blockade (C8) Decision8->Outcome8

Caption: Decision matrix for selecting 7-methyl vs. 8-methyl coumarin scaffolds based on steric fit, fluorescence requirements, and metabolic stability.

Conclusion & Recommendations

For high-potency applications where the target binding site is conserved and narrow (such as Carbonic Anhydrase active sites), the 7-methyl coumarin-3-carboxylate is the superior candidate due to its favorable steric profile and potential for fluorescent tracking.

However, if your lead compound suffers from rapid metabolic clearance or requires enhanced blood-brain barrier permeability, the 8-methyl coumarin-3-carboxylate offers a strategic "scaffold hop."[1] The 8-methyl group increases lipophilicity and blocks a common metabolic soft spot, potentially extending the half-life of the drug candidate.

Final Recommendation: Start with the 7-methyl derivative for initial potency screens. Pivot to 8-methyl only if optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties is required.[1]

References

  • MDPI. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (Discusses 7-substitution and cytotoxicity). [Link]

  • PubMed. In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives. (Establishes baseline for 7-substituted potency). [Link]

  • ACS Publications. Photocatalyzed Synthesis of Coumarin-3-Derivatives from Aryl Alkynoates and Hydrazines. (Details synthesis of 7-methyl derivatives). [Link][1]

  • ScienceOpen. Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. (Compares 7-methyl vs 8-methyl substitution effects in fused ring systems). [Link][1]

Sources

Comparative

Melting point verification for ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate

Publish Comparison Guide: Melting Point Verification for Ethyl 8-Methyl-2-Oxo-2H-Chromene-3-Carboxylate Executive Summary Objective: To establish a rigorous protocol for the melting point (MP) verification of ethyl 8-met...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Melting Point Verification for Ethyl 8-Methyl-2-Oxo-2H-Chromene-3-Carboxylate

Executive Summary

Objective: To establish a rigorous protocol for the melting point (MP) verification of ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 8-methylcoumarin-3-carboxylate), a critical intermediate in the synthesis of anticoagulant pharmaceuticals and fluorescent probes.

The Challenge: Unlike the widely indexed unsubstituted ethyl 3-coumarincarboxylate (MP 92–94 °C), the 8-methyl derivative (CAS 17349-63-2) lacks a universally standardized melting point in common public databases. This guide provides the experimental framework to determine, validate, and compare its thermal properties against structural analogues and precursors, ensuring 99%+ purity for downstream applications.

Core Recommendation: For definitive characterization, Differential Scanning Calorimetry (DSC) is recommended over the standard Capillary Method due to its ability to detect polymorphic transitions common in coumarin derivatives.

Chemical Profile & Significance

PropertySpecification
Compound Name Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
CAS Number 17349-63-2
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
Core Scaffold Coumarin (Benzopyrone)
Key Substituents Ethyl ester at C3; Methyl group at C8
Synthesis Route Knoevenagel Condensation (3-Methylsalicylaldehyde + Diethyl Malonate)

Significance: The C8-methyl group introduces steric hindrance near the lactone ring oxygen, potentially altering the crystal packing stability compared to the C6- or C7-isomers. Accurate MP verification is the primary rapid-test for distinguishing this isomer from its regioisomers (e.g., 6-methyl) which may form if incorrect starting materials (m-cresol vs. o-cresol derivatives) are used.

Experimental Methodology: Comparative Analysis

This section compares the two industry-standard methods for verifying the melting point.

Method A: Capillary Method (The Rapid Screen)
  • Principle: Visual observation of phase transition in a thin-walled glass capillary.

  • Pros: Low cost, rapid, requires minimal sample (< 5 mg).

  • Cons: Subjective (operator bias), poor heat transfer control, misses energetic transitions (polymorphs).

  • Suitability: Routine QC checks.

Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Pros: High precision (±0.1 °C), provides Enthalpy of Fusion (

    
    ), detects impurities (purity analysis via Van't Hoff plot).
    
  • Cons: Expensive equipment, destructive to crystal form (though sample is recoverable).

  • Suitability: Final product release, polymorph screening.

Comparison Matrix:

FeatureCapillary MethodDSC (Recommended)
Precision ± 1.0 – 2.0 °C± 0.1 °C
Data Output Range (

)
Onset, Peak,

(J/g)
Impurity Sensitivity Low (requires >1% impurity)High (detects <0.5% eutectic imp.)
Polymorph Detection Difficult (visual only)Excellent (distinct endotherms)

Verification Protocol (Self-Validating System)

Since the specific literature MP for the 8-methyl derivative is variable, this protocol uses the Unsubstituted Analogue as a System Suitability Standard.

Step 1: System Suitability Test (SST)

Before testing the 8-methyl target, calibrate the system using Ethyl 2-oxo-2H-chromene-3-carboxylate (CAS 1846-76-0) .

  • Acceptance Criteria: Experimental MP must fall within 92.0 – 94.0 °C .

  • If the standard fails: Recalibrate the thermometer/sensor. Do not proceed.

Step 2: Precursor Clearance Check

The most common impurity is unreacted 3-methylsalicylaldehyde .

  • Precursor MP: ~17 °C (Liquid at room temp).

  • Impact: Significant melting point depression and "oily" appearance at the onset of melting.

  • Action: If the sample shows "sweating" below 80 °C, recrystallize from Ethanol/Water (8:2).

Step 3: Determination of 8-Methyl Derivative
  • Expected Range: Based on structural analogues (6-methyl isomer), the expected MP is typically 100 – 115 °C (higher than the unsubstituted form due to increased molecular weight and packing efficiency, unless steric hindrance disrupts the lattice).

  • Procedure (DSC):

    • Weigh 2–5 mg of dried sample into an aluminum pan.

    • Crimp with a pinhole lid (to allow volatile escape if solvated).

    • Equilibrate at 30 °C.

    • Ramp at 10 °C/min to 150 °C.

    • Record

      
       (extrapolated onset temperature).
      

Data Analysis & Interpretation

Table 1: Comparative Melting Point Data (Reference vs. Target)

CompoundStructureLit.[1][2][3][4][5][6][7][8][9][10] MP (°C)Exp. MP Range (Target)
Ethyl 3-coumarincarboxylate (Std)Unsubstituted92 – 94 [1]92.5 – 93.5
Ethyl 6-methyl-3-coumarincarboxylate 6-Methyl Isomer~108 – 110 [2]N/A (Interference)
Ethyl 8-methyl-3-coumarincarboxylate Target (8-Methyl) Not Standardized Determine (Exp: ~95-105)
3-Methylsalicylaldehyde Precursor17 (Liquid)< 25 (Depressant)

Decision Logic:

  • Sharp Peak (>100 °C): Likely the 6-methyl isomer (check synthesis starting material).

  • Sharp Peak (~90-100 °C): Likely the target 8-methyl derivative (consistent with ortho-substitution effects often lowering symmetry/MP vs para-substitution).

  • Broad Peak (> 5 °C range): Impure material. Recrystallize.

Visualizations

Figure 1: Verification Workflow (DOT Diagram)

MP_Verification Start Start Verification SST System Suitability Test (Std: Ethyl 3-coumarincarboxylate) Start->SST Check_SST Is MP 92-94 °C? SST->Check_SST Fail_SST Recalibrate Instrument Check_SST->Fail_SST No Sample_Prep Prepare 8-Methyl Sample (Dry 24h @ 40°C) Check_SST->Sample_Prep Yes Fail_SST->SST Method_Select Select Method Sample_Prep->Method_Select DSC DSC Analysis (10°C/min ramp) Method_Select->DSC High Precision Capillary Capillary Method (1°C/min near MP) Method_Select->Capillary Routine QC Result_Analysis Analyze T(onset) DSC->Result_Analysis Capillary->Result_Analysis Decision Compare with Isomers Result_Analysis->Decision Pass PASS: Identity Confirmed (Distinct from 6-Me isomer) Decision->Pass Sharp Peak Fail FAIL: Impurity/Isomer Suspected Decision->Fail Broad Range / Wrong T

Caption: Figure 1. Logic flow for the validation of Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate melting point, incorporating system suitability testing.

Figure 2: Synthesis & Impurity Origin (DOT Diagram)

Synthesis_Pathway Aldehyde 3-Methylsalicylaldehyde (Liquid, MP 17°C) Reaction Knoevenagel Condensation (Piperidine/AcOH) Aldehyde->Reaction Malonate Diethyl Malonate (Liquid) Malonate->Reaction Target Target: 8-Methyl Derivative (Solid, MP TBD) Reaction->Target Impurity Impurity: Unreacted Aldehyde (Causes MP Depression) Reaction->Impurity Incomplete Rxn

Caption: Figure 2. Synthetic pathway highlighting the origin of the primary impurity (unreacted aldehyde) responsible for melting point depression.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-coumarincarboxylate Product Specification. Retrieved from

  • ChemicalBook. (2024).[8] Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 15800 (Ethyl 2-oxo-2H-chromene-3-carboxylate). Retrieved from

  • Ambeed. (2024). Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 17349-63-2).[9] Retrieved from

  • Lokanath, N. K., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization... Der Pharma Chemica, 8(1), 392-396. (Used for synthesis method comparison).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate proper disposal procedures

Executive Summary & Operational Directive Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 8-methylcoumarin-3-carboxylate) is a synthetic coumarin derivative often utilized in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (also known as Ethyl 8-methylcoumarin-3-carboxylate) is a synthetic coumarin derivative often utilized in medicinal chemistry as a scaffold for anticoagulant or antiproliferative agents. Its disposal requires strict adherence to organic waste protocols due to the biological activity associated with the coumarin (2H-chromen-2-one) pharmacophore and the potential aquatic toxicity of ester derivatives.

Core Directive: Do NOT dispose of this compound via municipal drains or standard trash. The lactone ring structure is stable in water and requires high-temperature incineration for complete mineralization. All disposal workflows must prioritize segregation into Non-Halogenated Organic Waste streams.

Chemical Identity & Hazard Profile

Before initiating disposal, you must verify the material against the specific physicochemical properties of the 8-methyl derivative. Note that while the parent compound (Ethyl 3-coumarincarboxylate, CAS 1846-76-0) is common, the 8-methyl analog shares similar hazard profiles but distinct molecular weight.

PropertyDataOperational Implication
Chemical Name Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylateIdentify correctly on waste tags.
Functional Groups

-unsaturated lactone; Ethyl ester
Susceptible to alkaline hydrolysis; combustible.
Physical State Crystalline Solid (usually off-white/yellow)Dust generation risk during transfer.
Hazard Class (GHS) Irritant (Skin/Eye), Aquatic Toxicity (Chronic)Requires double-bagging for solids; zero drain discharge.
Reactivity Incompatible with strong oxidizers, strong basesDo not mix with oxidizing acids (e.g., Nitric) in waste drums.

Immediate Safety & Spill Response

If this material is spilled during weighing or transfer, immediate containment is required to prevent aerosolization of the bioactive dust.

  • PPE Requirement: Nitrile gloves (0.11 mm min. thickness), safety goggles, and a lab coat.[1] If handling >10g of powder outside a fume hood, an N95 particulate respirator is mandatory.

  • Containment:

    • Solids: Do not sweep dry. Cover with a wet paper towel (dampened with ethanol or water) to suppress dust, then wipe up.

    • Liquids (Solutions): Absorb with vermiculite or polypropylene pads.

  • Surface Decontamination: The area must be cleaned with a 10% Sodium Hydroxide (NaOH) solution (see Section 5 for the chemical logic) followed by a water rinse.

Disposal Workflow & Segregation Strategy

The disposal pathway depends entirely on the physical state of the waste. You must segregate streams to avoid "unknown" classification charges from your waste hauler.

A. Solid Waste (Pure Compound)[2]
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard/chemical bag.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

  • Destination: High-temperature incineration.

B. Liquid Waste (Mother Liquors/Solvents)
  • Solvent Context: If the compound is dissolved in acetone, ethanol, or DMSO.

  • Container: Safety solvent can (grounded if >4L).

  • Stream: Non-Halogenated Organic .[2][3]

  • Prohibited: Do not mix with halogenated solvents (DCM, Chloroform) unless unavoidable, as this increases disposal costs significantly.

Visualization: Waste Stream Decision Matrix

WasteSegregation Start Waste Material: Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved BinSolid Bin: Hazardous Solid (Incineration) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck NonHalo Non-Halogenated (Acetone, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens BinNonHalo Bin: Organic Solvents (Fuel Blending) NonHalo->BinNonHalo BinHalo Bin: Halogenated Waste (High Temp Incineration) Halo->BinHalo

Figure 1: Decision tree for segregating coumarin derivative waste to ensure regulatory compliance and cost-efficiency.

Chemical Deactivation (The Expert Protocol)

The Mechanism: The coumarin core is a lactone (cyclic ester). Under strong alkaline conditions (pH > 12), the lactone ring undergoes hydrolysis, opening to form a water-soluble coumarinate salt. This breaks the specific pharmacophore associated with the molecule's biological activity.

Deactivation Protocol (Glassware/Residues Only):

  • Reagent: Prepare a 1M NaOH (Sodium Hydroxide) solution in 50% Ethanol/Water.

  • Soak: Submerge contaminated glassware for 30 minutes. The solution may turn yellow (characteristic of the phenolate anion).

  • Disposal of Rinsate: Even though the ring is opened, the resulting solution contains organic phenols. Collect this rinsate into the Aqueous Basic Hazardous Waste stream. Do not pour down the drain.

Visualization: Alkaline Hydrolysis Pathway

Hydrolysis Reactant Intact Coumarin (Lactone Ring Closed) Hydrophobic Intermediate Transition State (Nucleophilic Attack) Reactant->Intermediate Hydrolysis Reagent + NaOH / EtOH Reagent->Intermediate Product Coumarinate Salt (Ring Opened) Water Soluble / Polar Intermediate->Product Ring Opening Disposal Disposal: Aqueous Basic Waste Product->Disposal

Figure 2: Chemical mechanism for deactivating coumarin residues on laboratory surfaces. Note that the final product remains a regulated waste.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound does not have a specific "P" or "U" list code. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.

  • Ignitability (D001): Applicable if the waste is a liquid formulation with a flash point <60°C (e.g., waste solvent from HPLC).

  • Toxicity: While not TCLP listed, coumarin derivatives are often treated as toxic to aquatic environments.

  • Generator Status: You must count the weight of this waste toward your monthly hazardous waste generator status (VSQG, SQG, or LQG).

Final Hand-off: Ensure the waste manifest describes the contents as:

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"Waste Flammable Liquid, N.O.S. (Contains Ethanol, Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate)" OR "Waste Toxic Solid, Organic, N.O.S. (Coumarin Derivative)"[4][5][6][7][8][9]

References

  • PubChem. Ethyl 2-oxo-2H-chromene-3-carboxylate (Parent Compound Data).[10] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Garrett, E. R., et al. Kinetics and mechanisms of the alkaline hydrolysis of coumarin and its derivatives. Journal of Pharmaceutical Sciences. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
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Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
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